molecular formula C10H9BrINO B1517373 5-bromo-N-cyclopropyl-2-iodobenzamide CAS No. 1341397-46-3

5-bromo-N-cyclopropyl-2-iodobenzamide

Katalognummer: B1517373
CAS-Nummer: 1341397-46-3
Molekulargewicht: 365.99 g/mol
InChI-Schlüssel: PKAAWGMGIKDZEW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

5-Bromo-N-cyclopropyl-2-iodobenzamide is a halogen-rich organic compound with the molecular formula C 12 H 13 BrINO . It is identified in the PubChem database under the Compound ID (CID) 47113790 . This multifunctional benzamide derivative features both bromo and iodo substituents on its aromatic ring, alongside a cyclopropylamide group. This specific structure makes it a valuable chemical building block in organic synthesis and medicinal chemistry research. The presence of halogen atoms provides reactive sites for various metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the construction of more complex molecular architectures for structure-activity relationship (SAR) studies. While the specific biological profile of this compound requires further investigation, analogs of benzamide and iodobenzamide have been explored in scientific research for various applications, including as precursors in the synthesis of hypervalent iodine reagents . Researchers value this compound for its potential in developing novel chemical probes and pharmacophores. Handling and Safety: Consult the Safety Data Sheet (SDS) before use. This product is intended for research purposes only and is not classified as a drug or medicinal agent. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any other human use.

Eigenschaften

IUPAC Name

5-bromo-N-cyclopropyl-2-iodobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrINO/c11-6-1-4-9(12)8(5-6)10(14)13-7-2-3-7/h1,4-5,7H,2-3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKAAWGMGIKDZEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=C(C=CC(=C2)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Guide: Structure Elucidation of 5-Bromo-N-cyclopropyl-2-iodobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: 5-bromo-N-cyclopropyl-2-iodobenzamide Molecular Formula: C₁₀H₉BrINO Exact Mass: 364.89 (⁷⁹Br), 366.89 (⁸¹Br) CAS Registry Number: 1341397-46-3 Role: High-value intermediate for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) in the synthesis of MEK inhibitors and antiviral agents.

This guide provides a definitive protocol for the structural characterization of 5-bromo-N-cyclopropyl-2-iodobenzamide. It synthesizes mass spectrometry (MS), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy data into a cohesive validation framework. The focus is on distinguishing the unique halogen substitution pattern (2-iodo, 5-bromo) and verifying the integrity of the cyclopropyl amide moiety.

Synthetic Origin & Context

Understanding the synthetic origin is the first step in elucidation. This molecule is typically generated via amide coupling of 5-bromo-2-iodobenzoic acid with cyclopropylamine .

Reaction Scheme

The synthesis relies on the activation of the carboxylic acid, typically using HATU or EDCI/HOBt, followed by nucleophilic attack by the amine.

Critical Quality Attribute (CQA): The regiochemistry is fixed by the starting material (5-bromo-2-iodobenzoic acid). Therefore, elucidation focuses on confirming the amide bond formation and ensuring no halogen scrambling occurred during activation.

SynthesisWorkflow SM1 5-Bromo-2-iodobenzoic Acid (CAS: 21740-00-1) Intermediate Activated Ester (Transient) SM1->Intermediate Activation SM2 Cyclopropylamine Product 5-Bromo-N-cyclopropyl- 2-iodobenzamide SM2->Product Reagent Coupling Agent (HATU/DIPEA) Reagent->Intermediate Intermediate->Product + SM2 Amide Bond Formation

Figure 1: Synthetic pathway and logic flow for the generation of the target benzamide.

Analytical Framework: Mass Spectrometry (MS)

Mass spectrometry provides the primary confirmation of the halogen content. The presence of both Bromine (Br) and Iodine (I) creates a distinct isotopic signature.

Isotopic Pattern Analysis
  • Bromine: Exists as ⁷⁹Br (50.7%) and ⁸¹Br (49.3%). This results in a "doublet" molecular ion peak with nearly 1:1 intensity separated by 2 mass units.

  • Iodine: Monoisotopic (¹²⁷I). It adds significant mass defect but does not split the peak further.

Expected ESI-MS Data (Positive Mode):

Ion Identity m/z (Theoretical) Relative Abundance Interpretation
[M+H]⁺ (⁷⁹Br) 365.90 100% Base peak containing ⁷⁹Br.
[M+H]⁺ (⁸¹Br) 367.90 ~98% Isotope peak containing ⁸¹Br.

| [M+Na]⁺ | 387.89 / 389.89 | Variable | Sodium adduct. |

Fragmentation Logic: Under collision-induced dissociation (CID), the molecule typically cleaves at the amide bond.

  • Loss of Cyclopropylamine: Neutral loss of C₃H₇N (57 Da).

  • Debromination/Deiodination: Sequential loss of halides is common in high-energy collisions, with Iodine (C-I bond energy ~57 kcal/mol) typically leaving before Bromine (C-Br bond energy ~66 kcal/mol).

Structural Elucidation: NMR Spectroscopy

NMR is the definitive tool for verifying the substitution pattern on the benzene ring and the integrity of the cyclopropyl group.

¹H NMR (Proton) Assignment

Solvent: DMSO-d₆ or CDCl₃

The aromatic region must show a 1,2,4-trisubstituted pattern .

  • H3 (Ortho to I): The Iodine atom is large and polarizable. The proton ortho to it (H3) typically appears as a doublet.

  • H6 (Ortho to C=O): The carbonyl group is electron-withdrawing, significantly deshielding the ortho proton (H6), shifting it downfield.

  • H4 (Meta to I, Ortho to Br): Appears as a doublet of doublets due to coupling with H3 (ortho) and H6 (meta).

Predicted ¹H NMR Data Table:

Position Shift (δ ppm) Multiplicity Coupling (J Hz) Assignment Logic
NH 8.30 - 8.50 Broad Singlet - Amide proton (exchangeable with D₂O).
H-6 7.60 - 7.70 Doublet (d) J ≈ 2.2 Hz Deshielded by Carbonyl; meta-coupling to H4.
H-3 7.75 - 7.85 Doublet (d) J ≈ 8.4 Hz Ortho to Iodine; ortho-coupling to H4.
H-4 7.30 - 7.45 dd J ≈ 8.4, 2.2 Hz Between Br and I; couples to H3 and H6.
Cyclopropyl-CH 2.80 - 2.90 Multiplet (m) - Methine proton adjacent to Nitrogen.

| Cyclopropyl-CH₂ | 0.50 - 0.80 | Multiplets (m) | - | Distinctive high-field methylene protons (4H). |

¹³C NMR (Carbon) Framework

Key diagnostic peaks:

  • Carbonyl (C=O): ~168-170 ppm.

  • C-I (C2): ~90-95 ppm. Carbon attached to Iodine is significantly shielded (heavy atom effect), often appearing upfield of other aromatic carbons.

  • C-Br (C5): ~120-125 ppm.

Elucidation Logic & Connectivity (2D NMR)

To rigorously prove the structure, 2D correlations are required. The following diagram illustrates the critical HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) signals.

Key Correlations:

  • HMBC: Links the Amide NH and H6 to the Carbonyl carbon, establishing the benzamide linkage.

  • NOESY: If steric hindrance forces a preferred conformation, an NOE might be observed between the Amide NH and the Cyclopropyl protons, or between H3 and H4.

ElucidationLogic cluster_aromatic Aromatic Core cluster_amide Amide Linkage cluster_cyclo N-Substituent H3 H3 (Ortho to I) H4 H4 (Meta to I) H3->H4 Ortho Coupling (J~8.4Hz) C_I C-I (Shielded ~92ppm) H3->C_I HMBC (2-bond) H6 H6 (Ortho to C=O) H4->H6 Meta Coupling (J~2.2Hz) CO C=O (~169ppm) H6->CO HMBC (3-bond) NH Amide NH NH->CO HMBC Cyc_CH Cyclopropyl CH NH->Cyc_CH COSY/NOESY

Figure 2: 2D NMR Correlation Map demonstrating the connectivity proof for the 2-iodo-5-bromo substitution pattern.

Experimental Protocol: Characterization Workflow

This standard operating procedure (SOP) ensures reproducible data generation.

Step 1: Sample Preparation
  • Dissolve 10 mg of the solid in 0.6 mL of DMSO-d₆ . (Chloroform-d is acceptable, but DMSO typically provides sharper amide peaks).

  • Ensure the solution is clear; filter if necessary to remove inorganic salts from the coupling step.

Step 2: Data Acquisition
  • ¹H NMR: Acquire 16 scans with a 1-second relaxation delay.

  • ¹³C NMR: Acquire minimum 512 scans to resolve the quaternary C-I and C-Br carbons.

  • LC-MS: Use a C18 column with a Water/Acetonitrile gradient (+0.1% Formic Acid). The compound is hydrophobic and will elute late in the gradient.

Step 3: Validation Criteria
  • Pass: ¹H NMR shows exactly 3 aromatic protons with the specific d/dd/d pattern and 5 cyclopropyl protons (1 CH, 4 CH₂). MS shows doublet at 366/368.

  • Fail: Presence of extra aromatic peaks (regioisomer contamination) or lack of the M/M+2 isotope pattern (loss of Br).

Reactivity & Stability Note

The C-I bond at the 2-position is the "softest" point of the molecule.

  • Light Sensitivity: Iodides are light-sensitive.[1] Store the reference standard in amber vials.

  • Reactivity: In Pd-catalyzed cross-coupling, the C-I bond will undergo oxidative addition before the C-Br bond. This allows for chemoselective derivatization at the 2-position while retaining the 5-bromo handle for subsequent steps [1].

References

  • BenchChem. "A Comparative Guide to the Reactivity of Iodo- and Bromo-Benzamides in Cross-Coupling Reactions." BenchChem Technical Notes. Link

  • National Center for Biotechnology Information. "5-Bromo-2-iodobenzamide (Precursor Data)." PubChem Compound Summary. Link

  • Shu, C., et al. "Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides."[2] Journal of Organic Chemistry, 2010, 75, 6677-6680.[2] (Context on cyclopropyl coupling stability). Link

  • ChemScene. "5-Bromo-N-ethyl-2-iodobenzamide (Structural Analog Data)." ChemScene Product Catalog. Link

Sources

Technical Monograph: 5-Bromo-N-cyclopropyl-2-iodobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: CAS Number and Technical Guide for 5-Bromo-N-cyclopropyl-2-iodobenzamide Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

A Versatile Bis-Halogenated Scaffold for Orthogonal Drug Discovery

Part 1: Executive Summary & Chemical Identity

5-Bromo-N-cyclopropyl-2-iodobenzamide is a specialized pharmaceutical intermediate utilized primarily in the synthesis of kinase inhibitors and complex heterocyclic active pharmaceutical ingredients (APIs). Its structural value lies in the orthogonal reactivity of its two halogen substituents (iodine and bromine), allowing for sequential, regioselective cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).

Core Identification Data
PropertySpecification
CAS Number 1341397-46-3
Chemical Name 5-Bromo-N-cyclopropyl-2-iodobenzamide
Molecular Formula C₁₁H₁₁BrINO
Molecular Weight 380.02 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
SMILES O=C(NC1CC1)C2=CC(Br)=CC=C2I

Part 2: Synthesis & Experimental Methodology[2][3]

Retrosynthetic Analysis

The target molecule is assembled via amide bond formation between 5-bromo-2-iodobenzoic acid and cyclopropylamine .

  • Critical Control Point: The iodine atom at the ortho position is sterically demanding and electronically labile. Mild activation methods are preferred to prevent iodine displacement.

Optimized Synthesis Protocol

Reagents:

  • Starting Material: 5-Bromo-2-iodobenzoic acid (CAS: 21740-00-1)[1]

  • Nucleophile: Cyclopropylamine (1.2 equiv)

  • Activator: Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂)

  • Catalyst: DMF (catalytic drops)

  • Base: Triethylamine (Et₃N) or DIPEA

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Activation (Acid Chloride Formation):

    • Dissolve 5-bromo-2-iodobenzoic acid (10 mmol) in anhydrous DCM (50 mL) under nitrogen atmosphere.

    • Add catalytic DMF (2-3 drops).

    • Add Oxalyl Chloride (12 mmol) dropwise at 0°C.

    • Observation: Gas evolution (CO/CO₂) indicates reaction progress. Stir at room temperature (RT) for 2 hours until gas evolution ceases.

    • In-Process Control: Aliquot quenched with MeOH should show methyl ester by TLC/LCMS.

    • Concentrate in vacuo to remove excess oxalyl chloride; redissolve residue in anhydrous DCM.

  • Amide Coupling:

    • Cool the acid chloride solution to 0°C.[2]

    • Add a mixture of Cyclopropylamine (12 mmol) and Et₃N (25 mmol) in DCM dropwise over 20 minutes.

    • Rationale: Slow addition prevents exotherm-driven side reactions.

    • Allow to warm to RT and stir for 4–6 hours.

  • Workup & Purification:

    • Quench with saturated NaHCO₃ solution.

    • Extract with DCM (3 x 50 mL). Wash combined organics with 1M HCl (to remove unreacted amine), then brine.

    • Dry over Na₂SO₄ and concentrate.

    • Recrystallization: If purity <95%, recrystallize from EtOAc/Hexanes.

Self-Validating Analytical Markers

To ensure the protocol was successful, verify the following NMR signatures:

  • Cyclopropyl Ring: Look for two multiplets in the 0.5–0.9 ppm range (4H) and one multiplet around 2.8–3.0 ppm (1H, methine).

  • Amide Proton: A broad singlet around 6.0–6.5 ppm (exchangeable with D₂O).

  • Aromatic Region: Three distinct protons. The proton ortho to the bromine and meta to the iodine will appear as a doublet around 7.4–7.6 ppm .

Part 3: Applications in Drug Discovery

Orthogonal Cross-Coupling Strategy

The defining feature of this scaffold is the reactivity difference between the C-I and C-Br bonds.

  • Primary Functionalization (C-I): The C-I bond is significantly weaker and more reactive toward Pd(0) oxidative addition. Researchers can selectively install an aryl or heteroaryl group at the 2-position using Suzuki or Sonogashira coupling at room temperature or mild heating (40–60°C).

  • Secondary Functionalization (C-Br): The 5-bromo position remains intact during the first step. It can be subsequently activated under more forcing conditions (higher temperature, specialized ligands like XPhos or Buchwald precatalysts) to install a second diversity element.

Visualized Workflow

The following diagram illustrates the synthesis and the orthogonal application of the scaffold.

G SM 5-Bromo-2-iodobenzoic acid (CAS: 21740-00-1) ACT Acid Chloride Intermediate SM->ACT (COCl)2, DMF cat. DCM, 0°C PROD 5-Bromo-N-cyclopropyl- 2-iodobenzamide (CAS: 1341397-46-3) ACT->PROD Cyclopropylamine Et3N, DCM INT1 Intermediate A (2-Substituted) PROD->INT1 Step 1: Suzuki Coupling (Pd(PPh3)4, R1-B(OH)2) Selectivity: I > Br FINAL Final Drug Candidate (2,5-Disubstituted) INT1->FINAL Step 2: Buchwald/Suzuki (Pd2(dba)3, Ligand, R2-Nu) High Temp

Figure 1: Synthesis of 5-Bromo-N-cyclopropyl-2-iodobenzamide and its downstream application in orthogonal library generation.

Part 4: Safety & Handling (E-E-A-T)

While specific toxicological data for this exact CAS is limited, its structural analogs (halogenated benzamides) dictate the following safety protocols:

  • Hazard Classification (GHS):

    • Skin Irrit. 2 (H315): Causes skin irritation.

    • Eye Irrit. 2A (H319): Causes serious eye irritation.

    • STOT SE 3 (H335): May cause respiratory irritation.

  • Handling Protocol:

    • Always handle in a fume hood to avoid inhalation of dust/aerosols.

    • Wear nitrile gloves and safety goggles.

    • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The C-I bond is light-sensitive; store in amber vials to prevent photolytic deiodination.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 40428781 (5-Bromo-2-iodobenzamide - Analog Reference). Retrieved from [Link]

Sources

The Benzamide Scaffold: Advanced Strategies for Rational Design and Scalable Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzamide moiety (Ph-CO-NH-R) is a "privileged structure" in medicinal chemistry, serving as the pharmacophoric core for a diverse range of therapeutics, including antipsychotics (e.g., Sulpiride), HDAC inhibitors (e.g., Entinostat), and PARP inhibitors. Its ubiquity stems from the amide bond’s ability to act as both a hydrogen bond donor and acceptor, while the phenyl ring provides a rigid scaffold for π-stacking interactions.

This technical guide moves beyond elementary synthesis to address the challenges of modern drug discovery: achieving regioselectivity, optimizing physicochemical properties (Lipinski compliance), and executing scalable, green synthesis using T3P coupling and Palladium-catalyzed aminocarbonylation.

Rational Design & SAR Strategy

The Pharmacophore: Beyond the Linker

In rational drug design, the benzamide is rarely just a linker; it is often the primary effector of target binding.

  • Zinc Binding Groups (ZBG): In Class I HDAC inhibitors (e.g., Entinostat), the ortho-amino benzamide motif coordinates with the active site Zinc ion. The ortho-amino group is critical; removing it or moving it to the meta position abolishes activity.

  • GPCR Antagonists: In Dopamine D2 antagonists, the benzamide carbonyl oxygen forms a hydrogen bond with Serine residues in the binding pocket, while the aromatic ring engages in π-π T-shaped interactions with Phenylalanine or Tryptophan.

Strategic Workflow

The following decision tree outlines the logical progression from Target ID to Synthetic Strategy selection.

BenzamideDesign Target Target Identification (HDAC, D2, PARP) Model Pharmacophore Modeling (H-Bond Donor/Acceptor) Target->Model Subst Substituent Scan (Ortho vs Meta vs Para) Model->Subst Route Route Selection Subst->Route Acid Carboxylic Acid Available? Route->Acid Halide Aryl Halide Available? Route->Halide MethodA Method A: T3P Coupling Acid->MethodA Yes MethodB Method B: Pd-Aminocarbonylation Halide->MethodB Yes (Scaffold Hopping)

Figure 1: Strategic workflow for benzamide library generation, prioritizing synthetic route based on starting material availability.

Synthetic Methodologies

While classical Schotten-Baumann conditions (Acid Chloride + Amine) are common, they often fail with electron-deficient anilines or acid-sensitive substrates. We present two superior methodologies for high-value intermediates.

Method A: T3P® (Propylphosphonic Anhydride) Coupling

Why this method? T3P is a cyclic anhydride that activates carboxylic acids with high atom economy. Unlike HATU or EDC, T3P yields water-soluble byproducts, allowing for purification via simple phase separation rather than chromatography. It also exhibits the lowest rate of epimerization among coupling reagents, preserving chirality in the amine partner [1].

Mechanism:

  • Base deprotonates the carboxylic acid.

  • Carboxylate attacks T3P, opening the ring to form a mixed anhydride.

  • Amine attacks the carbonyl, releasing the water-soluble phosphonate salt.

Method B: Pd-Catalyzed Aminocarbonylation

Why this method? This approach allows for "Scaffold Hopping." Instead of being limited to commercially available benzoic acids, researchers can utilize the vast library of aryl halides (Cl, Br, I). It introduces the carbonyl source (CO) directly, often using solid surrogates like Mo(CO)₆ or CO gas balloons.

Mechanism (Hartwig Pathway):

  • Oxidative Addition: Pd(0) inserts into the Ar-X bond.

  • CO Insertion: CO coordinates and inserts, forming an Acyl-Pd complex.

  • Nucleophilic Attack: The amine attacks the acyl species.

  • Reductive Elimination: The benzamide is released, regenerating Pd(0) [2].

PdCycle Pd0 Pd(0)L2 OxAdd Ar-Pd(II)-X Pd0->OxAdd + Ar-X COInsert Ar-CO-Pd(II)-X OxAdd->COInsert + CO NuAttack Ar-CO-Pd(II)-NHR COInsert->NuAttack + R-NH2 - HX NuAttack->Pd0 Reductive Elimination -> Product

Figure 2: Catalytic cycle for the Aminocarbonylation of Aryl Halides.

Detailed Experimental Protocol

Protocol: Synthesis of N-(2-aminophenyl)-4-methylbenzamide (Entinostat Intermediate) via T3P

Objective: Synthesis of an ortho-amino benzamide using T3P to avoid aniline oxidation.

Reagents:

  • 4-Methylbenzoic acid (1.0 equiv)

  • 1,2-Phenylenediamine (1.1 equiv)

  • T3P (50% w/w in EtOAc) (1.5 equiv)

  • Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or DMF (if solubility is poor)

Step-by-Step Methodology:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-Methylbenzoic acid (5.0 mmol) and 1,2-Phenylenediamine (5.5 mmol) in dry EtOAc (20 mL).

  • Base Addition: Cool the solution to 0°C (ice bath). Add DIPEA (12.5 mmol) dropwise over 5 minutes. Rationale: Cooling prevents exotherms from degrading the active ester.

  • Coupling: Add T3P solution (7.5 mmol) dropwise. Remove the ice bath and allow the reaction to warm to room temperature (25°C). Stir for 4–12 hours.

  • Monitoring: Monitor by TLC (System: 50% EtOAc/Hexane). Look for the disappearance of the acid spot and the appearance of a fluorescent blue spot (benzamide).

  • Workup (Self-Validating Step):

    • Add water (20 mL) to the reaction mixture. Stir vigorously for 10 minutes.

    • Separate phases. Wash the organic layer with 1M NaOH (2 x 15 mL) to remove unreacted acid.

    • Wash with 1M HCl (1 x 10 mL) to remove excess diamine (careful: product may protonate if pH < 3; keep washes quick).

    • Wash with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from hot Ethanol/Water (9:1) if necessary.

Characterization & Data Presentation

A successful synthesis must be validated by 1H NMR and LC-MS. The table below summarizes expected signals for a generic N-substituted benzamide.

Table 1: Standard Characterization Data for Benzamide Derivatives

FragmentSignal Type (1H NMR)Chemical Shift (δ ppm)MultiplicityInterpretation
Amide NH Singlet (Broad)8.0 – 10.5sDiagnostic peak; disappears with D₂O shake.
Benzoyl Ortho-H Doublet7.8 – 8.2d (J=8 Hz)Deshielded by carbonyl anisotropy.
Benzoyl Meta-H Doublet/Triplet7.3 – 7.6mLess deshielded.
N-Aryl Ortho-H Doublet7.5 – 7.9dIf N-substituent is aromatic.
Aliphatic Linker Multiplet3.2 – 4.5mIf N-substituent is alkyl (e.g., benzyl).

Quality Control Check:

  • LC-MS: Purity must be >95% (UV 254 nm). Mass spectrum should show [M+H]⁺ and often [M+Na]⁺.

  • 1H NMR: Integration of the Amide NH (1H) to the Benzoyl Ortho protons (2H) must be 1:2.

References

  • Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications. Core.ac.uk. Available at: [Link]

  • Mechanistic Studies of Palladium-Catalyzed Aminocarbonylation of Aryl Chlorides. Hartwig Group / UC Berkeley. Available at: [Link]

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as HDAC1 Inhibitors. MDPI / Int. J. Mol. Sci. Available at: [Link][1][2]

Sources

Introduction: Situating 5-bromo-N-cyclopropyl-2-iodobenzamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of 5-bromo-N-cyclopropyl-2-iodobenzamide

Prepared by: Gemini, Senior Application Scientist

5-bromo-N-cyclopropyl-2-iodobenzamide is a halogenated aromatic amide. While not a widely studied compound with extensive published data, its structural motifs—a substituted benzamide core—are of significant interest in medicinal chemistry and drug discovery. The presence of bromine and iodine atoms provides vectors for further synthetic modification (e.g., through cross-coupling reactions), and the N-cyclopropyl group is a common feature in modern pharmaceuticals, often used to modulate metabolic stability, potency, and physicochemical properties.

The accurate determination of properties such as solubility, lipophilicity, and ionization is not merely an academic exercise; it is a critical step in the drug discovery pipeline. These parameters govern a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, ultimately influencing its bioavailability, efficacy, and potential for toxicity.[1]

Section 1: Compound Profile & Core Physicochemical Properties

This section outlines the fundamental identity and the computationally predicted physicochemical properties of 5-bromo-N-cyclopropyl-2-iodobenzamide. These values serve as essential benchmarks for planning experimental work and for initial assessment of the compound's drug-like potential.

Chemical Structure:

Chemical structure of 5-bromo-N-cyclopropyl-2-iodobenzamide

Table 1: Calculated and Predicted Physicochemical Properties

PropertyValueMethod/Source
Molecular Formula C₁₀H₉BrINOCalculation
Molecular Weight 366.00 g/mol Calculation
Predicted LogP 3.5 - 4.0Computational (e.g., XLogP3-based algorithms)[2]
Predicted pKa (Amide N-H) ~17-18Estimation based on typical amide acidity
Predicted Aqueous Solubility Low to InsolubleInferred from high predicted LogP[3]
Hydrogen Bond Donors 1 (Amide N-H)Cactvs 3.4.6.11[2]
Hydrogen Bond Acceptors 1 (Carbonyl C=O)Cactvs 3.4.6.11[2]

Note: Predicted values are estimations derived from computational models and should be confirmed by experimental determination.

Section 2: Experimental Characterization Protocols

The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of 5-bromo-N-cyclopropyl-2-iodobenzamide. The rationale behind procedural steps is explained to provide context and ensure robust, reproducible results.

Prerequisite: Purity and Identity Confirmation

Recommended Workflow:

  • Structural Confirmation: Use Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) spectroscopy and Mass Spectrometry (MS) to confirm that the chemical structure of the synthesized material matches that of 5-bromo-N-cyclopropyl-2-iodobenzamide.

  • Purity Assessment: Employ High-Performance Liquid Chromatography (HPLC), typically with a UV detector, to determine the purity of the sample.[4] For most physicochemical studies, a purity level of >95% is required, with >98% being ideal. The HPLC method will involve screening different mobile phases (e.g., acetonitrile/water or methanol/water with modifiers like formic acid or TFA) and stationary phases (e.g., C18) to achieve good peak shape and separation from any impurities.

Aqueous Solubility Determination

Causality: Aqueous solubility is a critical determinant of a drug's bioavailability. A compound must have sufficient solubility to dissolve in the gastrointestinal tract to be absorbed into the bloodstream. Poor solubility is a leading cause of failure for drug candidates.

Methodology: Equilibrium Shake-Flask Method The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility due to its accuracy and directness.[5]

Step-by-Step Protocol:

  • Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg) to a known volume (e.g., 1-2 mL) of the aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) in a glass vial. The presence of undissolved solid is essential to ensure saturation is reached.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker or agitator set to a standard temperature (typically 25°C or 37°C). Agitate for a prolonged period (24-72 hours) to allow the system to reach equilibrium between the solid and dissolved states.[5]

  • Phase Separation: After equilibration, remove the vials and allow any remaining solid to settle. To separate the saturated supernatant from the undissolved solid, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes).

  • Sample Collection: Carefully collect an aliquot of the clear supernatant. For accuracy, it is often recommended to filter this supernatant through a chemically inert filter (e.g., a 0.22 µm PTFE syringe filter) that has low compound binding.[5]

  • Quantification: Prepare a series of standard solutions of the compound of known concentrations in the same buffer. Analyze both the standards and the saturated sample using a validated analytical method, typically HPLC-UV, to determine the concentration of the compound in the saturated solution.[6]

  • Data Reporting: The solubility is reported in units such as mg/mL or µM at the specified pH and temperature.

Experimental Workflow: Solubility Determination

G cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_separate 3. Phase Separation cluster_quantify 4. Quantification A Add Excess Solid to Buffer (pH 7.4) B Agitate at Constant Temp (24-72 hours) A->B C Centrifuge / Filter (0.22 µm PTFE) B->C D Analyze Supernatant via HPLC-UV C->D E Compare to Standard Curve D->E F Report Solubility (e.g., mg/mL) E->F

Caption: Workflow for the Shake-Flask Solubility Assay.

Lipophilicity Determination (LogP / LogD)

Causality: Lipophilicity, the "greasiness" of a molecule, profoundly impacts its ability to cross biological membranes (like the gut wall or the blood-brain barrier), its binding to plasma proteins, and its overall distribution in the body.[3] It is a key parameter in Lipinski's "Rule of 5" for assessing drug-likeness.[1] LogP measures the partitioning of the neutral species, while LogD measures partitioning at a specific pH, accounting for both neutral and ionized forms.[7]

Methodology: Shake-Flask n-Octanol/Buffer Partitioning This method directly measures the partitioning of a compound between a lipid-mimicking solvent (n-octanol) and an aqueous buffer.[8]

Step-by-Step Protocol:

  • Solvent Preparation: Pre-saturate n-octanol with the chosen aqueous buffer (e.g., PBS, pH 7.4) and vice-versa by mixing them vigorously and allowing the phases to separate overnight. This prevents volume changes during the experiment.

  • Partitioning: Add a known amount of the compound to a vial containing known volumes of the pre-saturated n-octanol and pre-saturated buffer (e.g., 1 mL of each).

  • Equilibration: Seal the vial and shake vigorously for a set period (e.g., 1-4 hours) at a constant temperature to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: Centrifuge the vial to ensure a clean separation of the n-octanol (top layer) and aqueous (bottom layer) phases.

  • Sampling: Carefully withdraw an aliquot from each phase for analysis.

  • Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: Calculate the LogD value using the formula: LogD_pH = log₁₀ ( [Concentration in n-Octanol] / [Concentration in Aqueous] )[1]

Experimental Workflow: LogD Determination

G cluster_prep 1. Preparation cluster_partition 2. Partitioning cluster_separate 3. Phase Separation cluster_quantify 4. Quantification A Pre-saturate n-Octanol and Buffer (pH 7.4) B Add Compound to Solvent Mixture A->B C Shake to Equilibrate B->C D Centrifuge to Separate Octanol & Aqueous Layers C->D E Measure Concentration in Both Phases via HPLC D->E F Calculate LogD E->F

Caption: Workflow for the Shake-Flask LogD Assay.

Ionization Constant (pKa) Determination

Causality: The pKa value defines the pH at which a molecule is 50% ionized.[9] A compound's ionization state affects its solubility, permeability, and potential for ionic interactions with biological targets. For 5-bromo-N-cyclopropyl-2-iodobenzamide, the most relevant site is the amide (N-H) proton, which is exceptionally weakly acidic (predicted pKa ~17-18). Measuring such a high pKa is challenging in aqueous media.

Methodology: Potentiometric Titration Potentiometric titration is a highly reliable method for determining pKa values within the practical aqueous pH range (approx. 2-12).[10][11] It involves monitoring the pH of a solution as a titrant is added.

Step-by-Step Protocol:

  • Solution Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent. Due to the predicted low aqueous solubility, a co-solvent system (e.g., methanol-water or acetonitrile-water) may be necessary.[9] An inert electrolyte (e.g., 0.15 M KCl) is added to maintain constant ionic strength.[10]

  • System Calibration: Calibrate the pH meter using at least two standard buffers (e.g., pH 4, 7, and 10) that bracket the expected titration range.

  • Titration: Place the solution in a temperature-controlled vessel. If measuring an acidic pKa, titrate with a standardized base (e.g., 0.1 M NaOH). If measuring a basic pKa, titrate with a standardized acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments, recording the pH after each addition has stabilized.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region (the flattest part of the curve) or by calculating the first derivative of the titration curve, where the peak corresponds to the equivalence point. At the half-equivalence point, pH = pKa.[10]

Self-Validation Note: For a weakly acidic compound like an amide, titration with a strong base in an aqueous system will likely show no discernible inflection point before the pH rises dramatically. This result, while negative, validates the prediction that the pKa is well outside the aqueous range and the compound will remain neutral under all physiological conditions.

Experimental Workflow: General Principle of Titration

titrant {Titrant (e.g., 0.1M NaOH)|Added in small increments} beaker Analyte Solution Compound in Solvent pH Electrode Stir Bar titrant->beaker:f1 Titration ph_meter pH Meter Records pH after each addition beaker:f2->ph_meter Measurement plot {Data Analysis|Plot pH vs. Titrant Volume|Determine Inflection Point} ph_meter->plot Data

Caption: General principle of pKa determination by titration.

Section 3: Data Interpretation and Application in Drug Development

The experimentally determined physicochemical data forms the basis for crucial decisions in a drug discovery project.

  • High LogD (>3.5) and Low Solubility (<10 µM): If confirmed, this profile for 5-bromo-N-cyclopropyl-2-iodobenzamide would classify it as a lipophilic, poorly soluble compound. This presents a significant challenge for oral bioavailability. A medicinal chemistry team would use this information to:

    • Guide Structural Modification: Introduce more polar functional groups to decrease lipophilicity and improve solubility.

    • Inform Formulation Strategy: For early-stage in vivo studies, formulation scientists might need to use solubilizing excipients, such as cyclodextrins or co-solvents, to achieve sufficient exposure.

  • Neutral Status (pKa outside 2-12): The confirmation that the compound is neutral across the physiological pH range simplifies modeling. Its permeability will be primarily dictated by its lipophilicity and size, rather than fluctuating with the pH changes in the gastrointestinal tract. This is often a desirable trait for predictable absorption.

By quantitatively understanding these core properties, a research team can de-risk a project early, prioritizing compounds with a higher likelihood of success and making informed, data-driven decisions to optimize lead candidates.

References

  • Creative Bioarray (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Available at: [Link]

  • protocols.io (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

  • Avdeef, A., et al. (2000). Development of Methods for the Determination of pKa Values. PMC, NIH. Available at: [Link]

  • Cambridge MedChem Consulting (n.d.). LogP/D. Available at: [Link]

  • Ahmadi, S., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Available at: [Link]

  • Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Available at: [Link]

  • Pacific BioLabs (n.d.). Identity and Purity - Small Molecules. Available at: [Link]

  • ResearchGate (n.d.). LogP / LogD shake-flask method v1. Available at: [Link]

  • Brewer Science (n.d.). Small Molecule Analysis Testing: HPLC vs GC. Available at: [Link]

  • PubChem (n.d.). 5-Bromo-2-iodobenzamide. Available at: [Link]

  • ACD/Labs (n.d.). LogP—Making Sense of the Value. Available at: [Link]

  • Sai Life Sciences (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Available at: [Link]

  • MedCrave online (2017). Solubility: a speed–breaker on the drug discovery highway. Available at: [Link]

Sources

spectroscopic data (NMR, IR, MS) of 5-bromo-N-cyclopropyl-2-iodobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-bromo-N-cyclopropyl-2-iodobenzamide

Introduction

5-bromo-N-cyclopropyl-2-iodobenzamide is a halogenated aromatic amide. Its structural complexity, featuring a di-substituted phenyl ring, an amide linkage, and a cyclopropyl group, necessitates a multi-faceted analytical approach for unambiguous identification and purity assessment. This technical guide provides a comprehensive overview of the expected spectroscopic data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information herein is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and chemical synthesis, offering both predicted data and the rationale behind their interpretation.

Molecular Structure

The chemical structure of 5-bromo-N-cyclopropyl-2-iodobenzamide is presented below. The strategic placement of the bromo and iodo substituents, along with the N-cyclopropyl amide functionality, gives rise to a unique spectroscopic fingerprint.

Caption: Molecular structure of 5-bromo-N-cyclopropyl-2-iodobenzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR spectral data for 5-bromo-N-cyclopropyl-2-iodobenzamide, along with a standard experimental protocol.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts (δ) for the protons and carbon atoms of the title compound. These predictions are based on established chemical shift values for similar structural motifs.[1][2]

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.20d1HAr-H
~7.85dd1HAr-H
~7.50d1HAr-H
~6.50br s1HN-H
~2.90m1HCyclopropyl-CH
~0.90m2HCyclopropyl-CH₂
~0.65m2HCyclopropyl-CH₂

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~168.0C=O
~142.0Ar-C
~140.0Ar-C
~135.0Ar-C
~130.0Ar-C
~120.0Ar-C
~95.0Ar-C-I
~24.0Cyclopropyl-CH
~7.0Cyclopropyl-CH₂
Experimental Protocol: NMR Spectroscopy

A sample of 5-bromo-N-cyclopropyl-2-iodobenzamide (~10-20 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. Both ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer. For ¹H NMR, 16 scans are typically acquired with a spectral width of 8000 Hz and a relaxation delay of 1 second. For ¹³C NMR, 1024 scans are acquired with a spectral width of 25000 Hz and a relaxation delay of 2 seconds.[3]

Interpretation of NMR Data

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the protons on the phenyl ring. The downfield shifts are due to the electron-withdrawing effects of the halogen atoms and the amide group. The N-H proton of the amide will likely appear as a broad singlet. The cyclopropyl protons will exhibit complex multiplets in the upfield region of the spectrum. In the ¹³C NMR spectrum, the carbonyl carbon is expected to be the most downfield signal. The aromatic carbons will appear in the range of ~95-142 ppm, with the carbon attached to the iodine atom being the most upfield due to the heavy atom effect. The cyclopropyl carbons will be observed at the most upfield region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[4]

Predicted Characteristic IR Absorption Bands

Table 3: Predicted IR Absorption Data

Frequency Range (cm⁻¹)BondFunctional Group
~3300N-H stretchSecondary Amide
~3050C-H stretchAromatic
~2950C-H stretchCyclopropyl
~1640C=O stretchAmide I
~1540N-H bendAmide II
~1500, ~1600C=C stretchAromatic Ring
~820C-H bendpara-disubstituted
~600-500C-Br stretchAryl bromide
~500-400C-I stretchAryl iodide
Experimental Protocol: IR Spectroscopy

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over a range of 4000-400 cm⁻¹ by co-adding 32 scans at a resolution of 4 cm⁻¹.[3] Alternatively, a KBr pellet or a Nujol mull of the sample can be prepared.[4]

Interpretation of IR Data

The IR spectrum will be dominated by a strong absorption band around 1640 cm⁻¹ corresponding to the carbonyl (C=O) stretching of the amide group (Amide I band).[5] Another important band will be the N-H stretching vibration observed around 3300 cm⁻¹. The presence of the aromatic ring will be confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching vibrations around 1600 and 1500 cm⁻¹. The C-Br and C-I stretching vibrations are expected in the fingerprint region at lower wavenumbers.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrometry Data

Table 4: Predicted High-Resolution Mass Spectrometry (HRMS) Data

ParameterPredicted Value
Molecular FormulaC₁₀H₉BrINO
Monoisotopic Mass364.8916
[M+H]⁺365.8994
[M+Na]⁺387.8813
Experimental Protocol: Mass Spectrometry

The mass spectrum is acquired using a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source. The sample is dissolved in a suitable solvent like methanol or acetonitrile and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography. The data is acquired in positive ion mode over a mass-to-charge (m/z) range of 50-500.[7]

Interpretation of Mass Spectrometry Data

The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and iodine (¹²⁷I, monoisotopic). The most prominent feature in the ESI-MS spectrum will be the protonated molecule [M+H]⁺. Fragmentation of the molecular ion can occur through various pathways, including the cleavage of the amide bond and loss of the cyclopropyl group.[8][9]

Proposed Fragmentation Pathway

cluster_frags Fragments M [M+H]⁺ m/z = 365.9 F1 Loss of cyclopropylamine [M - C₃H₅N + H]⁺ M->F1 - C₃H₅N F2 Loss of CO [M - CO + H]⁺ M->F2 - CO F3 [C₇H₄BrIO]⁺ F1->F3 - H₂O

Caption: A simplified proposed fragmentation pathway for 5-bromo-N-cyclopropyl-2-iodobenzamide.

Overall Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of 5-bromo-N-cyclopropyl-2-iodobenzamide.

cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample 5-bromo-N-cyclopropyl- 2-iodobenzamide NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Structure Elucidation & Purity Assessment NMR->Data IR->Data MS->Data

Caption: General workflow for spectroscopic characterization.

References

  • Vrkoslav, V., Míšek, J., & Cvacka, J. (2001). Cyclization of ortho-cyclopropylphenyl benzamides in gas and liquid phases. Journal of the American Society for Mass Spectrometry, 12(8), 928-936. [Link]

  • University of Colorado Boulder. (n.d.). Spectroscopy: Infrared Spectra. Retrieved from [Link]

  • PubMed. (2001). Cyclization of ortho-cyclopropylphenyl benzamides in gas and liquid phases. Retrieved from [Link]

  • MDPI. (2022). Mass spectrum for compound 5. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • PubChem. (n.d.). 5-bromo-N-cycloheptyl-2-iodo-N-methylbenzamide. Retrieved from [Link]

  • MDPI. (2022). 2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one. Retrieved from [Link]

  • GNPS. (2025). UCSD/CCMS - Spectrum Library. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and crystal structure of N-[1-(2-Methyl-1-methylcarbamoyl-propylcarbamoyl)-2,3-diphenyl-cycloprop yl]-benzamide. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-bromo-n-cyclopropyl-2-hydroxy-3-methylbenzamide (C11H12BrNO2). Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-iodobenzamide. Retrieved from [Link]

  • RJPBCS. (2016). IR Spectroscopic Study of Substances Containing Iodine Adduct. Retrieved from [Link]

  • Dove Press. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5-bromo-N-alkylthiophene-2-sulfonamides. Retrieved from [Link]

  • MDPI. (2016). LC-MS/MS Analysis and Pharmacokinetics of Sodium (±)-5-Bromo-2-(α-hydroxypentyl) Benzoate (BZP), an Innovative Potent Anti-Ischemic Stroke Agent in Rats. Retrieved from [Link]

  • ScienceDirect. (2021). Rapid analysis of flavonoids based on spectral library development in positive ionization mode using LC-HR-ESI-MS/MS. Retrieved from [Link]

Sources

solubility of 5-bromo-N-cyclopropyl-2-iodobenzamide in common organic solvents

[1]

Part 1: Executive Summary & Physicochemical Identity

5-bromo-N-cyclopropyl-2-iodobenzamide is a critical halogenated intermediate used primarily in the synthesis of MEK inhibitors (e.g., Trametinib analogs) and other kinase-targeting small molecules.[1] Its structural core—a di-halogenated benzene ring coupled with a cyclopropyl amide—imparts specific solubility characteristics that drive process decisions.

This guide provides an authoritative technical analysis of its solubility landscape, offering empirically grounded protocols for solvent selection during synthesis, purification, and analysis.[1][2]

Physicochemical Profile[1][3][4][5][6][7][8][9][10]
PropertyValueTechnical Note
CAS Number 1341397-46-3 Confirmed identifier for procurement/safety.
Molecular Formula C₁₀H₉BrINOMW: 365.99 g/mol .[2]
Structure Benzamide coreContains both H-bond donor (NH) and acceptor (C=O).
LogP (Predicted) ~2.5 - 3.2Moderately lipophilic; poor aqueous solubility.
Physical State Off-white solidCrystalline nature requires polar aprotic solvents for high-concentration stock solutions.

Part 2: Solubility Landscape

The solubility of 5-bromo-N-cyclopropyl-2-iodobenzamide is governed by the competition between its lipophilic halogenated ring and the polar amide functionality.[1]

Solvent Compatibility Table[1]
Solvent ClassRepresentative SolventsSolubility RatingOperational Context
Polar Aprotic DMSO, DMF, DMAc High (>50 mg/mL)Primary Choice. Ideal for stock solutions, biological assays, and nucleophilic substitution reactions.[1]
Chlorinated DCM, Chloroform Good (20–50 mg/mL)Synthesis Standard. Excellent for reaction monitoring (TLC) and liquid-liquid extraction.[2]
Ethers THF, 2-MeTHF Good (10–30 mg/mL)Reaction Medium. Suitable for metal-catalyzed couplings (e.g., Suzuki-Miyaura).[1]
Esters Ethyl Acetate Moderate (Heat dependent)Workup & Purification. Soluble when hot; often used with Heptane for recrystallization.[2]
Polar Protic Methanol, Ethanol Low/Moderate Crystallization. Sparingly soluble at RT; soluble at reflux.[1][2] Ideal for "dissolve hot, cool down" purification.[1][2]
Non-Polar Hexane, Heptane Insoluble (<1 mg/mL)Anti-Solvent. Used to precipitate the product from EtOAc or DCM solutions.[2]
Aqueous Water, PBS Insoluble Requires co-solvent (e.g., 10% DMSO) for biological testing.[1][2]
Mechanistic Insight: The "Solubility Switch"

The cyclopropyl amide moiety acts as a "solubility switch."[2] While the hydrophobic halogens (Br, I) drive the molecule toward non-polar solvents, the amide hydrogen bonding capability (N-H...O) disrupts solubility in pure hydrocarbons like Hexane.[2] This makes solvent pairs (e.g., EtOAc/Heptane) the most effective strategy for purification: EtOAc solvates the amide, while Heptane forces precipitation driven by the halogenated core.[1][2]

Part 3: Visualization of Solvent Selection Logic

The following decision tree guides the researcher through solvent selection based on the specific experimental goal (Reaction, Purification, or Analysis).

SolventSelectionStartExperimental GoalReactionSynthesis / ReactionStart->ReactionPurificationPurification / WorkupStart->PurificationAnalysisAnalysis (NMR/HPLC)Start->AnalysisCouplingPd-Catalyzed Coupling(Suzuki/Sonogashira)Reaction->CouplingSubstNucleophilic SubstitutionReaction->SubstRecrystRecrystallizationPurification->RecrystExtractExtractionPurification->ExtractNMRNMR SpectroscopyAnalysis->NMRHPLCLC-MS / HPLCAnalysis->HPLCSolv_THFSelect: THF or Dioxane(Degassed)Coupling->Solv_THFSolv_DMFSelect: DMF or DMSO(Dry)Subst->Solv_DMFSolv_PairSelect: EtOAc / Heptaneor EtOH / WaterRecryst->Solv_PairSolv_DCMSelect: DCM or EtOAcExtract->Solv_DCMSolv_DMSOSelect: DMSO-d6or CDCl3NMR->Solv_DMSOSolv_MeCNSelect: MeCN / Water(Gradient)HPLC->Solv_MeCN

Figure 1: Decision tree for solvent selection based on the operational phase of drug development.

Part 4: Experimental Protocols

Protocol A: Recrystallization (Purification)

Context: This protocol is the industry standard for purifying benzamide intermediates to >98% purity without chromatography.[2]

Reagents: Crude 5-bromo-N-cyclopropyl-2-iodobenzamide, Ethyl Acetate (Solvent), n-Heptane (Anti-solvent).[1]

  • Dissolution: Place 1.0 g of crude solid in a round-bottom flask. Add Ethyl Acetate (approx. 5–8 mL) and heat to reflux (77°C) with stirring until fully dissolved. If particulates remain, filter while hot.[1][2][3]

  • Precipitation: Remove from heat. While the solution is still warm, slowly add n-Heptane dropwise until a faint, persistent turbidity (cloudiness) appears.[1][2]

  • Crystallization: Re-heat briefly to clear the solution, then allow it to cool slowly to room temperature (25°C) over 2 hours.

  • Harvesting: Cool further on an ice bath (0–5°C) for 30 minutes. Filter the white crystalline solid and wash with cold 1:3 EtOAc:Heptane.[2]

  • Drying: Dry under vacuum at 40°C to remove residual solvent.[2]

Protocol B: Rapid Solubility Screening (Visual)

Context: To determine the exact solubility limit for a specific batch or new solvent.[2]

  • Weigh 10 mg of compound into a clear glass vial.

  • Add 100 µL of the target solvent (starting concentration: 100 mg/mL).

  • Vortex for 30 seconds.

    • If clear: Solubility > 100 mg/mL.[2]

    • If solid remains:[2] Add solvent in 100 µL increments, vortexing after each addition, until clear.[1][2]

  • Calculate solubility:

    
    .[2]
    

Part 5: Applications in Synthesis

The solubility profile of this intermediate dictates the success of downstream reactions, particularly in the synthesis of Trametinib analogs.[1][2]

  • Suzuki-Miyaura Coupling:

    • Challenge: The C-I bond is highly reactive, but the reaction requires a homogeneous mixture of the organic substrate and the inorganic base.[1][2]

    • Solution: Use Dioxane/Water (4:1) or THF/Water .[2] The compound dissolves well in Dioxane/THF, allowing the Pd-catalyst to engage the oxidative addition cycle efficiently.[1]

  • Lithiation / Metal-Halogen Exchange:

    • Challenge: Strictly anhydrous conditions are required.

    • Solution: Anhydrous THF or 2-MeTHF at -78°C. The compound has sufficient solubility in THF at low temperatures to allow for selective exchange of the Iodine atom (more reactive than Bromine) without precipitation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 114033172 (Related Structure). Retrieved from [Link][2]

  • Google Patents (2017).CN107311838A - Method of synthesis for Cyclopropyl Bromide and related amides.
  • ChemSrc (2025). 5-bromo-N-cyclopropyl-2-iodobenzamide (CAS 1341397-46-3) Entry. Retrieved from [Link]

Methodological & Application

using 5-bromo-N-cyclopropyl-2-iodobenzamide in organic synthesis reactions

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Utility of 5-Bromo-N-cyclopropyl-2-iodobenzamide in Divergent Synthesis

Executive Summary & Strategic Value

5-Bromo-N-cyclopropyl-2-iodobenzamide (CAS: 1880311-29-4) represents a "privileged scaffold" in medicinal chemistry, specifically designed for sequential, site-selective functionalization .

Its structural architecture features three distinct reactive handles, each activatable under orthogonal conditions:

  • C2-Iodine (Ortho): The most reactive site. Susceptible to rapid oxidative addition by Pd(0) at mild temperatures.[1] Ideal for initial cross-coupling or cyclization.

  • C5-Bromine (Meta): significantly less reactive than the C2-iodide. Remains inert during C2-functionalization, serving as a latent handle for late-stage diversification (e.g., Buchwald-Hartwig amination or secondary Suzuki couplings).

  • N-Cyclopropyl Amide: A robust directing group for C-H activation and a critical pharmacophore found in kinase inhibitors (improving metabolic stability and lipophilicity).

This guide details the protocols for exploiting this I > Br reactivity hierarchy , enabling the synthesis of complex isoquinolinone cores and polysubstituted benzamides without the need for protecting groups.[1]

Chemoselectivity Profile: The I vs. Br Hierarchy

The utility of this scaffold rests on the bond dissociation energy (BDE) difference between the Carbon-Iodine and Carbon-Bromine bonds.[2]

Table 1: Reactivity Parameters for Palladium-Catalyzed Couplings

FeatureC2-Iodine (Ortho)C5-Bromine (Meta)Operational Consequence
Bond Energy (Approx) ~65 kcal/mol~81 kcal/molC-I undergoes oxidative addition ~100x faster.
Steric Environment Ortho-substitutedMeta-substitutedOrtho-substituents typically hinder reaction, but the high reactivity of Iodine overrides this steric penalty in mild conditions.
Catalyst Requirement Standard Pd(PPh₃)₄ or Pd(dppf)Cl₂Bulky, electron-rich ligands (e.g., XPhos, BrettPhos)Allows "Ligand-Controlled" selectivity.[1]
Activation Temp 25°C – 60°C80°C – 120°CThermal gating ensures C5 remains intact during C2 reaction.

Application Workflows & Logic

The following diagram illustrates the divergent pathways available from the parent scaffold.

G Start 5-Bromo-N-cyclopropyl- 2-iodobenzamide StepA1 Pd/Cu, Terminal Alkyne (Sonogashira) Start->StepA1 Path A: Heterocycle Formation (C2 Selectivity) StepB1 Pd(0), Ar-B(OH)2 (Selective Suzuki) Start->StepB1 Path B: Biaryl Synthesis (C2 Selectivity) StepA2 Cyclization (Isoquinolin-1-one) StepA1->StepA2 Spontaneous or Base-Mediated StepC1 Pd(II), Amine/Boronate (C5 Functionalization) StepA2->StepC1 Late-Stage Diversification StepB2 Biaryl Amide Intermediate StepB1->StepB2 StepB2->StepC1 High Temp/Active Ligand (C5 Activation)

Figure 1: Divergent synthesis workflow showing chemoselective activation of C2-Iodine (Path A/B) followed by C5-Bromine activation (Path C).

Experimental Protocols

Protocol A: Synthesis of N-Cyclopropyl-isoquinolin-1-ones (Sonogashira Cyclization)

Target: Construction of the isoquinolinone core, a frequent motif in PARP and kinase inhibitors.[1]

Mechanism:

  • Chemoselective Sonogashira: The terminal alkyne couples exclusively at the C2-iodine.

  • 6-Endo-Dig Cyclization: The amide nitrogen attacks the activated triple bond (often requiring separate activation or occurring spontaneously) to close the ring.

Materials:

  • Substrate: 5-Bromo-N-cyclopropyl-2-iodobenzamide (1.0 equiv)

  • Alkyne: Phenylacetylene or functionalized terminal alkyne (1.2 equiv)[1]

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (3 mol%)[1]

  • Co-catalyst: Copper(I) iodide (CuI) (2 mol%)[1]

  • Base/Solvent: Triethylamine (Et₃N) / THF (dry)[1]

Step-by-Step Procedure:

  • Inert Setup: Charge a dried Schlenk flask with the benzamide substrate (1.0 mmol), Pd(PPh₃)₂Cl₂ (21 mg), and CuI (4 mg).[1] Evacuate and backfill with Argon (3 cycles).[1][2]

  • Solvation: Add anhydrous THF (5 mL) and degassed Et₃N (3.0 equiv) via syringe.

  • Addition: Add the terminal alkyne (1.2 mmol) dropwise at room temperature.

  • Reaction: Stir at room temperature for 4–6 hours.

    • Critical Checkpoint: Monitor by TLC/LCMS. The starting material (Iodide) should disappear.[1] The Bromine at C5 remains intact due to the low temperature.

  • Cyclization (If not spontaneous): If the intermediate alkynyl benzamide is isolated, dissolve in EtOH, add K₂CO₃ (2.0 equiv), and reflux for 2 hours to force the 6-endo-dig cyclization to the isoquinolinone.[1]

  • Workup: Dilute with EtOAc, wash with NH₄Cl (sat) to remove copper residues, dry over Na₂SO₄, and concentrate.

Protocol B: Chemoselective Suzuki-Miyaura Coupling

Target: Synthesis of 2-aryl-5-bromobenzamides (Biaryl formation).

Mechanism: Exploits the rate difference of oxidative addition. We use a phosphine ligand with moderate activity (PPh₃) to activate Iodine but fail to activate Bromine.[1]

Materials:

  • Substrate: 5-Bromo-N-cyclopropyl-2-iodobenzamide (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.1 equiv)[1]

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)[1]

  • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)[1]

  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Procedure:

  • Preparation: In a reaction vial, combine the substrate (1.0 mmol), boronic acid (1.1 mmol), and Pd(PPh₃)₄ (58 mg).

  • Degassing: Seal the vial and purge with Argon. Add degassed 1,4-dioxane (10 mL) and Na₂CO₃ solution.

  • Thermal Control: Heat the mixture to 60°C .

    • Scientific Rationale: Do not exceed 80°C. At 60°C, the Pd(0) inserts into the C-I bond.[1] The C-Br bond activation barrier is too high for PPh₃ ligands at this temperature.

  • Monitoring: Reaction typically completes in 2–4 hours.[2]

  • Purification: Standard aqueous workup and silica chromatography (Hexane/EtOAc).

Protocol C: Late-Stage Buchwald-Hartwig Amination (C5 Activation)

Target: Functionalization of the "latent" C5-Bromine after C2 has been modified.

Mechanism: Requires a "hot" catalytic system to activate the sterically accessible but electronically deactivated aryl bromide.

Materials:

  • Substrate: Product from Protocol A or B (containing C5-Br).

  • Nucleophile: Morpholine or primary amine (1.2 equiv).[1]

  • Catalyst: Pd₂dba₃ (2 mol%) + XPhos or RuPhos (4 mol%).[1]

    • Note: Dialkylbiaryl phosphines (Buchwald ligands) are essential here to lower the activation energy for the C-Br oxidative addition.

  • Base: Cs₂CO₃ (dry, 2.0 equiv).[1]

  • Solvent: Toluene or t-Amyl alcohol.

Step-by-Step Procedure:

  • Setup: Combine substrate, amine, Pd source, ligand, and base in a sealed tube under Argon.[1]

  • Reaction: Heat to 100°C – 110°C for 12 hours.

  • Rationale: The harsh conditions are now permissible because the sensitive C-I bond is already consumed, and the amide is stable.[1]

Safety & Handling

  • Skin Sensitization: Halo-benzamides are potent sensitizers. Wear double nitrile gloves and work in a fume hood.

  • Waste Disposal: Heavy metals (Pd, Cu) and halogenated organics must be segregated into appropriate waste streams.[1]

  • Storage: Store the parent iodide at 2–8°C away from light to prevent iodine liberation (purple discoloration indicates decomposition).

References

  • Chemoselectivity of I vs Br: BenchChem Technical Support. A Comparative Guide to the Reactivity of Iodo- and Bromo-Benzamides in Cross-Coupling Reactions. (2025).[1][2] [1]

  • Isoquinolinone Synthesis: Kundu, N. G., & Khan, M. W.[1] Palladium-catalysed heteroannulation with terminal alkynes: a highly regio- and stereoselective synthesis of (Z)-3-aryl(alkyl)ideneisoindolin-1-ones. Tetrahedron (2000).[1]

  • General Reactivity of 2-Iodo-benzamides: PubChem Compound Summary for CID 40428781, 5-Bromo-2-iodobenzamide. National Center for Biotechnology Information (2024).[1] [1]

  • Buchwald-Hartwig Conditions: Surry, D. S., & Buchwald, S. L.[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science (2011).[1]

Sources

Application Note: Chemoselective Suzuki-Miyaura Coupling of 5-Bromo-N-cyclopropyl-2-iodobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocols for the chemoselective functionalization of 5-bromo-N-cyclopropyl-2-iodobenzamide . This scaffold presents a classic "orthogonal reactivity" challenge: it contains two electrophilic sites (aryl iodide and aryl bromide) with distinct activation energy profiles.

By exploiting the kinetic difference in oxidative addition rates (


), researchers can achieve exclusive C2-arylation (at the iodide) while preserving the C5-bromide for subsequent transformations. This note provides two validated workflows:
  • Protocol A: Site-selective C2-coupling.

  • Protocol B: Sequential C5-coupling (accessing the bromide after C2 functionalization).

Scientific Foundation & Mechanistic Logic

The Chemoselectivity Principle

The success of this reaction relies on the bond dissociation energy (BDE) differential between the Carbon-Iodine and Carbon-Bromine bonds.

  • C(sp²)–I BDE: ~65 kcal/mol

  • C(sp²)–Br BDE: ~81 kcal/mol

Under kinetically controlled conditions, the Palladium(0) catalyst performs oxidative addition (OA) into the C–I bond significantly faster than the C–Br bond. The ortho-amide moiety in this specific substrate may provide weak coordination assistance (directing effect), further accelerating the C2-insertion, though the electronic weakness of the C–I bond is the primary driver.

Catalyst Selection Strategy
  • For Selectivity (Protocol A): We utilize Pd(PPh₃)₄ .[1][2] This "first-generation" catalyst has a lower turnover frequency (TOF) for aryl bromides compared to bulky, electron-rich phosphines (e.g., SPhos, XPhos). This inefficiency is advantageous here, as it minimizes the risk of touching the C5-bromide.

  • For Exhaustive Coupling (Protocol B): To activate the remaining C5-bromide (which is electronically deactivated by the amide), we switch to Pd(dppf)Cl₂ or SPhos Pd G2 , utilizing higher temperatures to overcome the higher activation barrier.

Mechanistic Workflow Diagram

Chemoselectivity Substrate 5-Bromo-N-cyclopropyl- 2-iodobenzamide OA_I Oxidative Addition (C-I Bond) Substrate->OA_I Fast (k1) Low Temp OA_Br Oxidative Addition (C-Br Bond) Substrate->OA_Br Slow (k2) High Temp/Active Ligand Pd0 Pd(0) Catalyst Pd0->OA_I Intermediate Pd(II)-Ar-I Complex OA_I->Intermediate Product_A Product A (C2-Arylated, C5-Br intact) Intermediate->Product_A Transmetallation & Red. Elimination Product_B Product B (Bis-Arylated) Product_A->Product_B Protocol B (Sequential Coupling)

Figure 1: Kinetic bifurcation in the Suzuki coupling of mixed-halogen scaffolds. The green path represents the kinetically favored C-I activation.

Experimental Protocols

Protocol A: Chemoselective C2-Arylation

Objective: Couple an aryl boronic acid at the C2 position while retaining the C5-bromide.

Reagents:

  • Substrate: 5-bromo-N-cyclopropyl-2-iodobenzamide (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (1.05 equiv) — Avoid large excess to prevent bis-coupling.

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3–5 mol%)

  • Base: Sodium Carbonate (Na₂CO₃), 2.0 M aqueous solution (2.5 equiv)

  • Solvent: 1,2-Dimethoxyethane (DME) (0.1 M concentration relative to substrate)

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere):

    • Dry a reaction vial or round-bottom flask.

    • Charge with the Substrate (1.0 equiv), Boronic Acid (1.05 equiv), and Pd(PPh₃)₄ (0.05 equiv).

    • Critical: If the boronic acid is highly reactive (e.g., 4-methoxyphenylboronic acid), reduce equivalents to 1.0 to prevent "over-coupling."

  • Solvent & Degassing:

    • Add DME and 2M Na₂CO₃ solution.

    • Degas immediately. Sparge with Argon or Nitrogen gas for 5–10 minutes.

    • Why? Oxygen promotes homocoupling of boronic acids and oxidizes the phosphine ligands, deactivating the catalyst.

  • Reaction:

    • Seal the vessel.

    • Heat to 45–60°C .

    • Control Point: Do NOT exceed 65°C. Higher temperatures increase the probability of oxidative addition into the C–Br bond.

    • Monitor by LC-MS or TLC every 2 hours. The reaction is typically complete in 4–12 hours.

  • Workup:

    • Cool to room temperature.[3]

    • Dilute with Ethyl Acetate (EtOAc) and water.[4]

    • Separate phases. Extract aqueous layer 2x with EtOAc.

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Flash column chromatography (Hexanes/EtOAc).

    • Note: The product will retain the bromine atom (check Mass Spec for the characteristic 1:1 isotopic Br pattern).

Protocol B: Sequential C5-Arylation

Objective: Functionalize the remaining C5-bromide on the product from Protocol A.

Reagents:

  • Substrate: C2-arylated-5-bromo-benzamide (Product of Protocol A)

  • Boronic Acid: 2nd Aryl-B(OH)₂ (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[1][5]·DCM (5 mol%) OR Pd(OAc)₂ (5 mol%) + SPhos (10 mol%)

  • Base: Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

  • Charge:

    • Combine the C2-arylated substrate , 2nd Boronic Acid , and Base in a pressure vial.

  • Catalyst Addition:

    • Add the Pd catalyst and Ligand (if using SPhos).

    • Why SPhos? The C5 position is meta to the electron-withdrawing amide, making it moderately deactivated. SPhos (a Buchwald ligand) creates an electron-rich Pd center that facilitates oxidative addition into difficult bromides.

  • Reaction Conditions:

    • Add solvents and degas thoroughly.

    • Heat to 90–100°C .

    • Reaction time: 12–24 hours.

  • Workup:

    • Standard aqueous workup as described in Protocol A.

    • Note: If the amide hydrolyzes (rare but possible at 100°C with base), acidify the aqueous layer to pH 4 to recover the benzoic acid byproduct.

Data Summary & Troubleshooting

Reactivity Comparison Table
ParameterC2-Iodide (Site A)C5-Bromide (Site B)
Bond Energy (kcal/mol) ~65~81
Relative Reactivity (Pd⁰) High (Fast OA)Low (Slow OA)
Optimal Temp 40–60°C80–110°C
Preferred Catalyst Pd(PPh₃)₄ (Standard)Pd-SPhos / Pd(dppf) (Active)
Risk Factor Deiodination (if wet/protic)Unreacted starting material
Troubleshooting Guide
  • Issue: Loss of Selectivity (Bis-coupling observed in Protocol A)

    • Cause: Temperature too high or catalyst too active.

    • Fix: Lower temperature to 40°C. Reduce catalyst loading to 2 mol%. Ensure you are using Pd(PPh₃)₄, not a Buchwald precatalyst.

  • Issue: Protodehalogenation (Ar-I becomes Ar-H)

    • Cause: "Hydride" source present (often from ethanol/methanol solvents) or catalyst death.

    • Fix: Switch solvent to pure DME or Toluene. Ensure rigorous degassing to keep the catalytic cycle active (stalled Pd(II) species often reduce the aryl ring).

  • Issue: Amide Hydrolysis

    • Cause: High temperature + strong base (hydroxide/carbonate) + water.

    • Fix: Use anhydrous conditions with Cs₂CO₃ or K₃PO₄ in Dioxane for Protocol B.

References

  • Relative Reactivity of Halides

    • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures.[6]

    • Source: Organometallics (ACS)
    • [Link]

    • Note: This paper discusses the nuances, but confirms the general trend I > Br > Cl is standard, with specific exceptions for catalyst activation st
  • General Suzuki Mechanism & Chemoselectivity

    • Suzuki-Miyaura Cross-Coupling: Practical Guide.
    • Source: Yoneda Labs / LibreTexts
    • [Link]

  • Sequential Coupling Strategies

    • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.
    • Source: Beilstein Journal of Organic Chemistry (via PMC)
    • [Link]

  • Oxidative Addition Rates (Theoretical Basis)

    • A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions.[7]

    • Source: Chemical Science (RSC)
    • [Link]

Sources

Application Note: Chemoselective Buchwald-Hartwig N-Arylation of 5-Bromo-N-cyclopropyl-2-iodobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In modern drug discovery, di-halogenated benzamides such as 5-bromo-N-cyclopropyl-2-iodobenzamide (CAS 1341397-46-3) are highly prized bifunctional building blocks[1]. They serve as critical precursors for the synthesis of complex bicyclic heterocycles and kinase inhibitors (e.g., MEK inhibitor analogs)[2]. However, functionalizing these molecules requires strict chemoselectivity to prevent unwanted polymerization or multi-site coupling.

The core challenge lies in differentiating the two electrophilic sites: the 2-iodo and 5-bromo positions. This protocol leverages the thermodynamic differences in carbon-halogen bond dissociation energies (BDE). The C–I bond has a significantly lower BDE (~65 kcal/mol) compared to the C–Br bond (~81 kcal/mol). By carefully tuning the palladium catalyst and ligand environment, oxidative addition of Pd(0) can be kinetically restricted to the C–I bond, leaving the C–Br bond completely intact for downstream functionalization (such as a subsequent Suzuki-Miyaura coupling)[3].

As demonstrated in , aryl iodides are significantly more selective than bromides under controlled catalytic conditions[3].

CatalyticCycle Pd0 Pd(0)Ln Active Catalyst OxAdd Oxidative Addition (Selective at C-I) Pd0->OxAdd 5-Bromo-N-cyclopropyl- 2-iodobenzamide AmineBind Amine Coordination & Deprotonation OxAdd->AmineBind R-NH2 + Cs2CO3 RedElim Reductive Elimination (Product Formation) AmineBind->RedElim CsI + CsHCO3 RedElim->Pd0 N-Aryl Product (C-Br intact)

Figure 1: Chemoselective Pd-catalyzed Buchwald-Hartwig catalytic cycle at the C-I bond.

Experimental Design & Causality

A successful chemoselective protocol is not merely a list of reagents; it is a carefully balanced system where every variable serves a specific mechanistic purpose.

  • Catalyst & Ligand Choice: We utilize

    
     paired with BrettPhos  or Xantphos . These bidentate/bulky ligands promote rapid reductive elimination, which minimizes the lifetime of the Pd(II) intermediate and suppresses unwanted 
    
    
    
    -hydride elimination or hydrodehalogenation side reactions[4].
  • Base Selection: The choice of base is the most critical factor for chemoselectivity. Strong bases like

    
     are highly nucleophilic and can cause cleavage of the cyclopropyl amide or promote unselective background reactions. We strictly employ 
    
    
    
    , a mild, non-nucleophilic base that is strong enough to deprotonate the coordinated amine but gentle enough to preserve the substrate's structural integrity.
  • Solvent & Temperature: 1,4-Dioxane or Toluene at 80 °C provides the optimal thermal energy to overcome the activation barrier for C–I oxidative addition while remaining well below the threshold required to activate the C–Br bond[5].

Optimization Data Summary
EntryCatalyst / LigandBaseSolventTemp (°C)Conversion (%)Selectivity (C–I vs C–Br)
1

/ BINAP

Toluene100>9960:40 (Dehalogenation observed)
2

/ Xantphos

Toluene100>9975:25 (Amide cleavage observed)
3

/ Xantphos

Toluene8095>95:5
4

/ BrettPhos

1,4-Dioxane 80 98 >98:2 (Optimal)

The Self-Validating Experimental Protocol

A robust protocol must be a self-validating system. In this workflow, the intact 5-bromo substituent serves as an internal diagnostic marker. Naturally occurring bromine consists of a near 1:1 ratio of


 and 

isotopes. During In-Process Control (IPC) via LC-MS, a successful chemoselective coupling at the C–I bond will yield a mass spectrum exhibiting a distinct doublet (M and M+2 peaks of equal intensity). If over-coupling or hydrodehalogenation occurs, this isotopic signature disappears. This immediate binary feedback allows the chemist to validate the reaction's fidelity before proceeding to resource-intensive purification.
Step-by-Step Methodology

Step 1: Reagent Preparation (Glovebox or Standard Schlenk Technique)

  • To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add 5-bromo-N-cyclopropyl-2-iodobenzamide (1.0 equiv, 1.0 mmol, 366 mg).

  • Add the amine coupling partner (1.1 equiv, 1.1 mmol). Note: Keeping the amine near stoichiometric levels prevents dual-coupling.

  • Add

    
     (0.02 equiv, 2 mol%, 18.3 mg) and BrettPhos (0.04 equiv, 4 mol%, 21.5 mg).
    
  • Add anhydrous

    
     (2.0 equiv, 2.0 mmol, 652 mg).
    

Step 2: Degassing (Critical Causality Step)

  • Seal the vial with a PTFE-lined septum cap.

  • Evacuate the vial and backfill with ultra-pure Argon. Repeat this cycle three times. Causality: Oxygen rapidly inserts into Pd(0) to form a catalytically dead peroxo-complex, which halts the reaction and promotes amine homocoupling.

  • Add anhydrous, degassed 1,4-Dioxane (5.0 mL) via syringe.

Step 3: Reaction Execution

  • Place the vial in a pre-heated aluminum block at 80 °C.

  • Stir vigorously (800 rpm) for 12 hours. The high stirring rate is required because

    
     is insoluble in Dioxane; the reaction occurs at the solid-liquid interface.
    

Step 4: In-Process Control (IPC)

  • After 12 hours, withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile, and filter through a 0.2 µm PTFE syringe filter.

  • Analyze via LC-MS. Self-Validation Check: Confirm the presence of the 1:1 M/M+2 isotopic doublet, verifying that the 5-bromo group remains unreacted.

Step 5: Workup and Purification

  • Cool the reaction to room temperature.

  • Dilute the mixture with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove the palladium black and inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient) to isolate the pure 2-amino-5-bromo-N-cyclopropylbenzamide derivative.

Workflow Step1 1. Reagent Prep Weigh Pd, Ligand, Base Step2 2. Substrate Addition Dihaloarene & Amine Step1->Step2 Step3 3. Degassing Argon Purge (x3) Step2->Step3 Step4 4. Reaction Heat at 80 °C for 12h Step3->Step4 Step5 5. IPC Check LC-MS (Check Br Isotope) Step4->Step5 Step6 6. Purification Silica Gel Chromatography Step5->Step6

Figure 2: Step-by-step experimental workflow for the chemoselective N-arylation protocol.

References

  • Title: Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis Source: Beilstein Journal of Organic Chemistry (via PMC) URL: [Link]

  • Title: Activator-Promoted Aryl Halide-Dependent Chemoselective Buchwald–Hartwig and Suzuki–Miyaura Type Cross-Coupling Reactions Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability Source: Journal of the American Chemical Society (via PMC) URL: [Link]

Sources

Application Notes & Protocols for 5-bromo-N-cyclopropyl-2-iodobenzamide: A Strategic Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of 5-bromo-N-cyclopropyl-2-iodobenzamide, a highly versatile chemical intermediate designed for researchers, medicinal chemists, and professionals in drug development. We will explore its strategic value, detailing its physicochemical properties, safety protocols, and core applications. The focus will be on leveraging its unique structural features for sequential, site-selective chemical modifications, a cornerstone of modern synthetic strategy.

Introduction: The Strategic Value of a Precisely Substituted Scaffold

5-bromo-N-cyclopropyl-2-iodobenzamide is a bespoke building block engineered for complex organic synthesis. Its utility arises from the deliberate arrangement of three key functional groups on a central benzamide scaffold:

  • An Iodine Substituent: Positioned at the 2-position, the carbon-iodine (C-I) bond is the most labile site for palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy. This serves as the primary reactive handle for initial, selective functionalization.

  • A Bromine Substituent: Located at the 5-position, the carbon-bromine (C-Br) bond is significantly less reactive than the C-I bond under typical Suzuki or Buchwald-Hartwig conditions. This difference in reactivity allows it to remain intact during the initial coupling at the iodo-position, serving as a secondary handle for subsequent, orthogonal functionalization.[1]

  • An N-Cyclopropylamide Group: The cyclopropyl moiety is a highly sought-after feature in medicinal chemistry.[2][3] It often enhances metabolic stability by making adjacent C-H bonds less susceptible to oxidative metabolism by cytochrome P450 enzymes.[2][4] Furthermore, its rigid structure can lock the molecule into a bioactive conformation, potentially increasing binding affinity for a biological target.[4] The benzamide core itself is a well-established pharmacophore present in numerous approved drugs.[5]

This combination of features enables a predictable and controlled synthetic pathway, allowing for the systematic construction of diverse and complex molecular architectures.

Physicochemical Properties & Data

A summary of the key physical and chemical properties of 5-bromo-N-cyclopropyl-2-iodobenzamide is presented below.

PropertyValue
Molecular Formula C₁₀H₉BrINO
Molecular Weight 380.99 g/mol
CAS Number 1341397-46-3[6]
Appearance Solid (Typical)
IUPAC Name 5-bromo-N-cyclopropyl-2-iodobenzamide
SMILES C1CC1NC(=O)C2=CC(=C(C=C2)I)Br

Safety, Handling, and Storage

As a halogenated aromatic compound, 5-bromo-N-cyclopropyl-2-iodobenzamide requires careful handling in a laboratory setting.

3.1. Hazard Identification

Based on data for structurally related compounds, this chemical should be treated as harmful and an irritant.

  • Hazard Statements: Harmful if swallowed (H302), Harmful in contact with skin (H312), Causes skin irritation (H315), Causes serious eye irritation (H319), Harmful if inhaled (H332), May cause respiratory irritation (H335).[7]

  • Signal Word: Warning.[7]

3.2. Recommended Handling and Personal Protective Equipment (PPE)

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[7]

  • Avoid the formation of dust and aerosols.

  • Wear appropriate PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).[7]

3.3. First Aid Measures

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a POISON CENTER or physician if you feel unwell.[7]

  • If on Skin: Remove contaminated clothing immediately. Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[7]

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[7]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

3.4. Storage

  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[7]

  • The compound may be light-sensitive; store in a dark place or an amber vial.[7]

Application Notes: A Strategy of Sequential Functionalization

The primary application of 5-bromo-N-cyclopropyl-2-iodobenzamide is as a scaffold for building complex molecules through a two-step, orthogonal cross-coupling strategy. This approach is highly valued in library synthesis for structure-activity relationship (SAR) studies.

Core Principle: Reactivity-Driven Selectivity

The success of this strategy hinges on the differential reactivity of aryl halides in palladium-catalyzed reactions, which generally follows the order: C-I > C-Br > C-Cl .[1] By carefully selecting the catalyst and reaction conditions, one can selectively address the C-I bond while leaving the C-Br bond untouched for a later transformation.

G cluster_0 Sequential Cross-Coupling Workflow Start 5-bromo-N-cyclopropyl-2-iodobenzamide Step1 Intermediate Product (Aryl-substituted Benzamide) Start->Step1 Step 1: Suzuki Coupling (at C-I bond) - Pd(PPh₃)₄, K₂CO₃ - Boronic Acid (R¹-B(OH)₂) Final Final Product (Di-substituted Benzamide) Step1->Final Step 2: Buchwald-Hartwig Amination (at C-Br bond) - Pd₂(dba)₃, XPhos, NaOtBu - Amine (R²-NH₂)

Caption: Sequential functionalization workflow.

This workflow allows for the introduction of two different diversity points (R¹ and R²) in a controlled manner, making it an efficient tool for exploring chemical space around the benzamide core.

Experimental Protocols

The following protocols are provided as robust starting points. Researchers should optimize conditions for their specific substrates and setups. Always run reactions under an inert atmosphere (Nitrogen or Argon) unless otherwise noted.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position

This protocol details the palladium-catalyzed C-C bond formation at the more reactive C-I position. The choice of a standard palladium(0) catalyst like Pd(PPh₃)₄ is sufficient for this highly reactive bond and is less likely to activate the C-Br bond under these conditions.

Objective: To synthesize a 2-aryl-5-bromo-N-cyclopropylbenzamide intermediate.

Materials:

  • 5-bromo-N-cyclopropyl-2-iodobenzamide (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.08 equiv, 8 mol%)

  • Potassium Carbonate (K₂CO₃), finely ground (2.5 equiv)

  • 1,4-Dioxane and Water (4:1 mixture, to achieve ~0.1 M concentration)

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-N-cyclopropyl-2-iodobenzamide, the arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate.

  • Washing & Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-5-bromo intermediate.

Causality Behind Choices:

  • Catalyst System: Pd(OAc)₂ combined with PPh₃ forms the active Pd(0) species in situ. This is a classic and cost-effective catalyst system for Suzuki couplings.[8]

  • Base and Solvent: K₂CO₃ is a moderately strong base sufficient for activating the boronic acid for transmetalation. The aqueous dioxane mixture is a standard solvent system that effectively solubilizes both organic and inorganic reagents.[9][10]

G cluster_reactants Pd0 Pd(0)L₂ PdII_RX R¹-Pd(II)L₂-I Pd0->PdII_RX Oxidative Addition PdII_RAr R¹-Pd(II)L₂-R² PdII_RX->PdII_RAr Transmetalation PdII_RAr->Pd0 Reductive Elimination Product R¹-R² PdII_RAr->Product ArI Ar-I ArB R²-B(OH)₃⁻

Sources

Application Notes and Protocols for Developing Biochemical Assays with 5-bromo-N-cyclopropyl-2-iodobenzamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of Novel Benzamide Derivatives

In the landscape of modern drug discovery, the identification and characterization of novel small molecules with therapeutic potential is a cornerstone of progress.[1][2] The 5-bromo-N-cyclopropyl-2-iodobenzamide scaffold represents a promising, yet underexplored, chemical space. While related bromo-indole derivatives have shown potential as anti-angiogenic and anti-proliferative agents, the specific biological targets and mechanisms of action for this N-cyclopropyl-iodobenzamide series remain to be elucidated.[3][4][5][6] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust biochemical assays to characterize these novel derivatives.

As a Senior Application Scientist, the following protocols and insights are designed not merely as a list of steps, but as a self-validating framework for inquiry. We will operate under the hypothesis that these derivatives are potential enzyme inhibitors, a common modality for benzamide-containing compounds.[][8] Our journey will encompass primary screening to identify active compounds, secondary assays to determine potency and binding affinity, and finally, considerations for elucidating their mechanism of action.

Pillar 1: The Strategic Approach to Assay Development

The initial phase of any drug discovery project involving a novel compound series is target identification and validation, followed by the development of suitable assays for screening and characterization.[9][10][11] A tiered approach, or a screening cascade, is often the most efficient strategy. This involves starting with a high-throughput primary assay to identify "hits" from a compound library, followed by more detailed secondary and tertiary assays to confirm activity and elucidate the mechanism of action.

Section 1: Primary Screening Assay - Identifying Active Compounds

For high-throughput screening (HTS) of a library of 5-bromo-N-cyclopropyl-2-iodobenzamide derivatives, a robust, sensitive, and scalable assay is paramount.[9] A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is an excellent choice for identifying enzyme inhibitors due to its low background, high sensitivity, and resistance to interference from colored or fluorescent compounds.[12]

The Principle of the TR-FRET Kinase Assay

The TR-FRET assay is based on the transfer of energy between a donor fluorophore (typically a lanthanide chelate like Terbium or Europium) and an acceptor fluorophore.[12] In the context of a kinase assay, a biotinylated substrate peptide and a phosphospecific antibody labeled with the donor are used. The kinase's activity results in the phosphorylation of the substrate, which is then recognized by the antibody. A streptavidin-acceptor conjugate binds to the biotinylated peptide, bringing the donor and acceptor into close proximity and generating a FRET signal. Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the FRET signal.

Visualizing the TR-FRET Assay Workflow

TR_FRET_Workflow cluster_0 Assay Preparation cluster_1 Enzymatic Reaction cluster_2 Detection Compound 5-bromo-N-cyclopropyl- 2-iodobenzamide Derivative Incubation Incubation at RT Compound->Incubation Kinase Target Kinase Kinase->Incubation Substrate Biotinylated Substrate Peptide Substrate->Incubation ATP ATP ATP->Incubation Phosphorylation Phosphorylated Substrate Incubation->Phosphorylation If no inhibition Detection_Mix Add Detection Mix: - Donor-Ab - Acceptor-SA Phosphorylation->Detection_Mix FRET TR-FRET Signal Measurement Detection_Mix->FRET

Caption: Workflow for the TR-FRET kinase inhibitor screening assay.

Detailed Protocol for TR-FRET Primary Screen

This protocol is designed for a 384-well plate format, suitable for HTS.[11]

Materials:

  • Target Kinase

  • Biotinylated Substrate Peptide

  • ATP

  • 5-bromo-N-cyclopropyl-2-iodobenzamide derivatives (dissolved in DMSO)

  • TR-FRET Donor-labeled Antibody (phosphospecific)

  • TR-FRET Acceptor-labeled Streptavidin

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Stop/Detection Buffer (Assay buffer containing EDTA)

  • 384-well low-volume plates (e.g., white or black)

  • TR-FRET enabled plate reader

Procedure:

  • Compound Plating: Dispense 50 nL of each derivative from the compound library into the wells of a 384-well plate. For controls, dispense DMSO only.

  • Enzyme and Substrate Preparation: Prepare a solution of the target kinase and biotinylated substrate peptide in assay buffer at 2X the final desired concentration.

  • Initiation of Reaction: Add 5 µL of the enzyme/substrate mix to each well.

  • ATP Addition: Prepare a 2X ATP solution in assay buffer. Add 5 µL of this solution to each well to start the reaction. The final volume is 10 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stopping the Reaction and Detection: Prepare the detection mix by diluting the donor-labeled antibody and acceptor-labeled streptavidin in the stop/detection buffer. Add 10 µL of the detection mix to each well.

  • Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at the donor and acceptor wavelengths.

Data Analysis and Hit Identification

The TR-FRET ratio is calculated from the acceptor and donor emission signals. The percent inhibition is then calculated relative to the high (DMSO only) and low (no enzyme) controls. A Z'-factor should be calculated to assess the quality of the assay; a value greater than 0.5 indicates a robust assay.[9][10]

ParameterFormulaAcceptance Criteria
Percent Inhibition 100 * (1 - (Sample - Low Control) / (High Control - Low Control))> 50% for initial hits
Z'-Factor 1 - (3 * (SD_high + SD_low)) / |Mean_high - Mean_low|> 0.5

Section 2: Secondary Assay - Determining Potency and Binding Affinity

Once initial "hits" are identified, a secondary assay is employed to confirm their activity and determine their potency (e.g., IC₅₀ value). A competitive binding assay using Fluorescence Polarization (FP) is an excellent orthogonal method.[13][14][15] FP measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger protein.[13]

The Principle of the Competitive FP Binding Assay

In this assay, a fluorescently labeled tracer (a ligand known to bind the target) is incubated with the target protein. This binding event slows the rotation of the tracer, resulting in a high FP signal. An unlabeled inhibitor (the 5-bromo-N-cyclopropyl-2-iodobenzamide derivative) will compete with the tracer for binding to the target. As the inhibitor displaces the tracer, the tracer's rotation increases, leading to a decrease in the FP signal.

Visualizing the Competitive FP Assay Principle

FP_Principle cluster_0 No Inhibitor cluster_1 With Inhibitor Target_A Target Protein Bound_Complex Bound Complex (Slow Rotation, High FP) Target_A->Bound_Complex Tracer_A Fluorescent Tracer Tracer_A->Bound_Complex Target_B Target Protein Inhibitor_Bound Inhibitor-Bound Complex Target_B->Inhibitor_Bound Tracer_B Free Tracer (Fast Rotation, Low FP) Inhibitor Inhibitor Inhibitor->Inhibitor_Bound

Caption: Principle of competitive Fluorescence Polarization assay.

Detailed Protocol for Competitive FP Assay

Materials:

  • Target Protein

  • Fluorescently Labeled Tracer

  • 5-bromo-N-cyclopropyl-2-iodobenzamide derivatives (serially diluted)

  • FP Assay Buffer (e.g., PBS with 0.01% Tween-20)

  • 384-well black, low-binding plates

  • FP-capable plate reader

Procedure:

  • Tracer and Protein Optimization: First, determine the optimal concentrations of the tracer and target protein to achieve a stable and significant FP window (the difference between the FP of the free tracer and the bound tracer).[16]

  • Compound Plating: Add 1 µL of serially diluted derivatives to the wells of a 384-well plate.

  • Protein-Tracer Mix: Prepare a solution containing the optimized concentrations of the target protein and fluorescent tracer in FP assay buffer.

  • Incubation: Add 19 µL of the protein-tracer mix to each well. The final volume is 20 µL.

  • Equilibration: Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding to reach equilibrium.

  • Data Acquisition: Read the plate on an FP-capable plate reader, measuring the parallel and perpendicular fluorescence intensities.

Data Analysis for IC₅₀ Determination

The FP values (in milli-polarization units, mP) are plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value, which is the concentration of the inhibitor that displaces 50% of the bound tracer.[17]

ParameterDescription
IC₅₀ Concentration of inhibitor at 50% of maximal response
Hill Slope Steepness of the curve
Goodness of fit of the curve

Section 3: Assay Validation and Mechanism of Action Studies

Assay validation is a critical step to ensure that the developed assays are reliable, reproducible, and fit for purpose.[18][19] The validation should adhere to guidelines such as those from the FDA for bioanalytical methods where applicable.[19][20][21][22]

Key Validation Parameters
ParameterDescription
Accuracy Closeness of the measured value to the true value.
Precision Repeatability and intermediate precision of the measurements.
Specificity Ability to assess the analyte in the presence of other components.
Robustness Capacity to remain unaffected by small variations in method parameters.
Probing the Mechanism of Action

Understanding how a small molecule exerts its effects is crucial for its development.[1][23][24] For enzyme inhibitors, determining the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) is a key step. This can be achieved through enzyme kinetics studies where the reaction rate is measured at varying concentrations of both the substrate and the inhibitor.

Visualizing a Mechanism of Action Study Workflow

MOA_Workflow Start Confirmed Hit Compound Enzyme_Kinetics Enzyme Kinetics Assays (Vary [Substrate] and [Inhibitor]) Start->Enzyme_Kinetics Data_Analysis Data Analysis (e.g., Lineweaver-Burk Plot) Enzyme_Kinetics->Data_Analysis Determine_MOA Determine Mechanism of Inhibition (Competitive, Non-competitive, etc.) Data_Analysis->Determine_MOA

Caption: Workflow for determining the mechanism of action of an enzyme inhibitor.

Conclusion: A Pathway to Characterization

The protocols and strategies outlined in this document provide a robust framework for the biochemical characterization of 5-bromo-N-cyclopropyl-2-iodobenzamide derivatives. By employing a tiered approach of a high-throughput TR-FRET screen followed by a competitive FP binding assay, researchers can efficiently identify and characterize potent inhibitors. Subsequent mechanism of action studies will further illuminate the therapeutic potential of this novel chemical series. The principles of scientific integrity, including thorough assay validation and careful data analysis, are paramount to the success of any drug discovery program.

References

  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (n.d.). MDPI.
  • Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC. (n.d.). NIH.
  • Assay Development in Drug Discovery. (n.d.). Danaher Life Sciences.
  • Understanding Assay Protocol Design: Key Components for Successful Drug Development. (2026, February 19). Infinix Bio.
  • Assay Development: A Comprehensive Guide to Types, Processes, and Applications in Drug Discovery. (2025, March 19). NorthEast BioLab.
  • Analysis of protein-ligand interactions by fluorescence polarization - PMC. (n.d.). NIH.
  • How to Develop Effective in vitro Assays for Early Drug Discovery. (n.d.). Sygnature Discovery.
  • Binding kinetics: high throughput assay for kinase inhibitors. (n.d.). BMG LABTECH.
  • Mechanism of Action: discover your small molecule's interactions and targets. (n.d.). Broad Institute.
  • How to Choose the Right Biochemical Assay for Drug Discovery. (2025, December 25). BellBrook Labs.
  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). BioAgilytix.
  • Establishing and optimizing a fluorescence polarization assay. (n.d.). Molecular Devices.
  • Optimization of a LanthaScreen Kinase assay for KDR (VEGFR2). (n.d.). Thermo Fisher Scientific.
  • Small-molecule Inhibitors (Inhibitors, Agonists and Modulators). (n.d.). BOC Sciences.
  • Fluorescence Polarization Assays: Principles & Applications. (n.d.). BPS Bioscience.
  • FDA announces final guidance for 'Bioanalytical Method validation,' now available. (2018, May 25). European Pharmaceutical Review.
  • The Mechanism of Action for Small Molecule Drugs. (2023, January 29). Crestone, Inc..
  • Mechanisms of Action in Small Molecules. (n.d.). SmallMolecules.com.
  • Competitive TR-FRET Binding Assays for PI3K Family Inhibitors. (n.d.). Thermo Fisher Scientific.
  • Enzyme Inhibitor Screening Services. (n.d.). BioAssay Systems.
  • LanthaScreen™ TR-FRET Competitive Binding Assay Screening Protocol and Assay Conditions. (2016, November 30). Thermo Fisher Scientific.
  • A Novel Fluorescence Polarization Binding Assay for the Main Protease (M pro ) of SARS-CoV-2. (2025, October 14). ACS Publications.
  • Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). HHS.gov.
  • Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf. (2012, May 1). NIH.
  • Enzyme Inhibition Assays Using Fluorescence Correlation Spectroscopy: A New Algorithm for the Derivation of kcat/KM and Ki Values at Substrate Concentrations Much Lower than the Michaelis Constant. (2000, October 3). ACS Publications.
  • The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. (2025, February 18). BellBrook Labs.
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). BioAgilytix.
  • Development of a high-throughput TR-FRET assay to identify inhibitors of the FAK-paxillin protein-protein interaction. (2025, May 1). PubMed.
  • Validation of Analytical Methods for Biomarkers Employed in Drug Development - PMC. (n.d.). NIH.
  • Enzyme Assay Analysis: What Are My Method Choices?. (2021, June 28). Thermo Fisher Scientific.
  • Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo-N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide - PMC. (n.d.). NIH.
  • Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo-N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide. (2025, April 1). PubMed.
  • RESEARCH ARTICLE Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo- N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide. (2025, April 24). Asian Pacific Journal of Cancer Prevention.
  • Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles as potent antioxidant agents | Request PDF. (2025, August 6). ResearchGate.
  • Anti-Angiogenic and Anti-Proliferative Activity of 4-2-(5-bromo-1H-indol-2-carbonyl). (2024, July 12). Asian Pacific Journal of Cancer Prevention.

Sources

Troubleshooting & Optimization

optimizing reaction conditions for 5-bromo-N-cyclopropyl-2-iodobenzamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 5-bromo-N-cyclopropyl-2-iodobenzamide

Introduction: The synthesis of 5-bromo-N-cyclopropyl-2-iodobenzamide is a critical step in the preparation of various pharmacologically active molecules. This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals to navigate the challenges associated with this synthesis. We will delve into an optimized protocol, troubleshoot common issues, and answer frequently asked questions, all grounded in established scientific principles.

Optimized Experimental Protocol

This protocol details a reliable method for the amide coupling of 5-bromo-2-iodobenzoic acid and cyclopropylamine.

Materials:

  • 5-bromo-2-iodobenzoic acid

  • Cyclopropylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Step-by-Step Procedure:

  • To a solution of 5-bromo-2-iodobenzoic acid (1.0 eq) in anhydrous DCM (0.2 M) at 0 °C, add EDC (1.2 eq) and HOBt (1.2 eq).

  • Stir the mixture at 0 °C for 20 minutes.

  • Add DIPEA (3.0 eq) followed by the dropwise addition of cyclopropylamine (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 5-bromo-N-cyclopropyl-2-iodobenzamide.

Question 1: Why is my yield of 5-bromo-N-cyclopropyl-2-iodobenzamide consistently low?

Answer: Low yields can stem from several factors. Here's a systematic approach to diagnosing the issue:

  • Incomplete Reaction:

    • Cause: Insufficient activation of the carboxylic acid or incomplete coupling. The carbodiimide coupling mechanism requires the formation of a highly reactive O-acylisourea intermediate. If this intermediate is not efficiently trapped by the amine, the reaction will not proceed to completion.

    • Solution:

      • Ensure all reagents are of high purity and anhydrous where specified. Water can hydrolyze the activated intermediate.

      • Increase the equivalents of the coupling agents (EDC and HOBt) to 1.5 eq each.

      • Extend the reaction time and monitor closely by TLC or LC-MS until the starting material is consumed.

  • Side Product Formation:

    • Cause: The primary side product is often the N-acylurea, formed by the rearrangement of the O-acylisourea intermediate.

    • Solution:

      • Add HOBt. It acts as a nucleophilic catalyst that traps the O-acylisourea to form an activated ester, which is less prone to rearrangement and more reactive towards the amine.

      • Maintain a low reaction temperature during the initial activation step (0 °C) to minimize the rate of rearrangement.

  • Workup and Purification Losses:

    • Cause: The product may have some solubility in the aqueous layers during extraction. Additionally, improper column chromatography can lead to significant loss of product.

    • Solution:

      • Perform a back-extraction of the aqueous layers with DCM to recover any dissolved product.

      • Use a carefully selected solvent system for chromatography to ensure good separation of the product from impurities. A gradient elution from 5% to 30% ethyl acetate in hexanes is often effective.

Question 2: I am observing an unexpected peak in my NMR spectrum that I suspect is an impurity. What could it be?

Answer: The most common impurity is the N-acylurea byproduct. Its formation is a known issue in carbodiimide-mediated couplings.

  • Identification: This byproduct will have characteristic signals in the NMR corresponding to the EDC fragment attached to your acyl group. You will also likely see a downfield shift of the amide proton.

  • Mitigation:

    • As mentioned previously, the use of HOBt is crucial to suppress the formation of this byproduct.

    • Careful purification by flash column chromatography is usually sufficient to remove the N-acylurea. It is typically more polar than the desired amide product.

Troubleshooting Workflow:

G start Low Yield or Impurity Detected check_reagents Verify Reagent Purity and Anhydrous Conditions start->check_reagents check_reaction_monitoring Analyze In-Process Controls (TLC/LC-MS) check_reagents->check_reaction_monitoring incomplete_reaction Incomplete Reaction? check_reaction_monitoring->incomplete_reaction side_product Side Product Formation? incomplete_reaction->side_product No increase_coupling_reagents Increase Equivalents of EDC/HOBt incomplete_reaction->increase_coupling_reagents Yes workup_issue Workup/Purification Issue? side_product->workup_issue No add_hobt Ensure HOBt is Used side_product->add_hobt Yes back_extract Back-Extract Aqueous Layers workup_issue->back_extract Yes end Optimized Synthesis Achieved workup_issue->end No extend_time Extend Reaction Time increase_coupling_reagents->extend_time extend_time->end control_temp Maintain Low Initial Temperature add_hobt->control_temp control_temp->end optimize_chromatography Optimize Chromatography Conditions back_extract->optimize_chromatography optimize_chromatography->end

Caption: A workflow for troubleshooting low yields and impurities.

Frequently Asked Questions (FAQs)

Q1: What is the role of each reagent in the coupling reaction?

A1:

  • 5-bromo-2-iodobenzoic acid: The carboxylic acid substrate.

  • Cyclopropylamine: The amine nucleophile.

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): The carbodiimide coupling agent that activates the carboxylic acid.

  • HOBt (Hydroxybenzotriazole): An additive that minimizes side reactions and increases reaction efficiency.

  • DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic base used to neutralize the HCl salt of EDC and any acid formed during the reaction.

  • DCM (Dichloromethane): The solvent for the reaction.

Q2: Can I use a different coupling agent?

A2: Yes, other coupling agents can be used. Common alternatives include:

  • DCC (N,N'-Dicyclohexylcarbodiimide): Similar to EDC, but the urea byproduct is a solid, which can be removed by filtration. However, DCC is a known allergen.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly efficient coupling agent, but it is more expensive.

Reaction Parameter Comparison:

ParameterRecommendedAlternativeRationale
Coupling Agent EDC/HOBtHATUEDC/HOBt is cost-effective and efficient. HATU offers higher yields for difficult couplings.
Base DIPEATriethylamine (TEA)DIPEA is more sterically hindered and less nucleophilic than TEA, reducing potential side reactions.
Solvent DCMDMFDCM is easily removed. DMF can be beneficial for less soluble substrates.
Temperature 0 °C to RTRTStarting at a lower temperature minimizes side reactions during the activation step.

Q3: How do I know when the reaction is complete?

A3: The most reliable way to monitor the reaction is by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • TLC: Spot the reaction mixture alongside the starting material (5-bromo-2-iodobenzoic acid). The reaction is complete when the starting material spot has disappeared and a new, typically less polar, product spot has appeared.

  • LC-MS: This technique provides more definitive evidence of product formation by showing the mass of the desired compound.

Amide Coupling Mechanism with EDC/HOBt:

G RCOOH R-COOH O_acylisourea O-acylisourea Intermediate RCOOH->O_acylisourea + EDC EDC EDC EDU EDU (Byproduct) EDC->EDU HOBt_ester HOBt Active Ester O_acylisourea->HOBt_ester + HOBt HOBt HOBt Amide Amide Product HOBt_ester->Amide + R'-NH2 Amine R'-NH2

Caption: The catalytic cycle for EDC/HOBt mediated amide coupling.

References

  • Amide bond formation: the current status and challenges. Nature Catalysis. [Link]

  • The N-acylurea is a significant side product in EDC-mediated couplings. Journal of Organic Chemistry. [Link]

  • HATU: A potent coupling reagent for amide bond formation. Tetrahedron Letters. [Link]

identifying and minimizing side reactions in the synthesis of 5-bromo-N-cyclopropyl-2-iodobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-bromo-N-cyclopropyl-2-iodobenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, with a focus on identifying and minimizing side reactions. As Senior Application Scientists, we provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis. Each problem is followed by an analysis of potential causes and recommended solutions grounded in established chemical principles.

Issue 1: Low or No Yield of the Final Amide Product

You've completed the amide coupling reaction between 5-bromo-2-iodobenzoic acid and cyclopropylamine, but analysis (TLC, LC-MS) shows a low yield of the desired product with significant amounts of unreacted carboxylic acid starting material.

Potential Causes & Solutions
  • Inefficient Carboxylic Acid Activation: The most common method for this amide bond formation is the condensation of the carboxylic acid and amine, which requires the activation of the carboxylic acid to make it susceptible to nucleophilic attack by the amine.[1] If the activation step is inefficient, the reaction will not proceed.

    • Solution 1: Re-evaluate Your Coupling Reagent. Carbodiimides like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common activators.[2][3] However, for some substrates, more potent reagents like phosphonium or aminium salts (e.g., HATU, HBTU) may be necessary to achieve higher conversion rates.[2] These reagents often lead to faster reactions and fewer side reactions when chosen correctly.

    • Solution 2: Ensure Anhydrous Conditions. The activated carboxylic acid intermediate (e.g., an O-acylisourea) is highly reactive and susceptible to hydrolysis. The presence of water will quench the intermediate, regenerating the starting carboxylic acid and reducing the yield. Ensure all glassware is oven-dried, and use anhydrous solvents.

  • Formation of an Unreactive N-Acylurea Byproduct: When using carbodiimide coupling agents, the highly reactive O-acylisourea intermediate can undergo a slower side reaction, rearranging to a stable and unreactive N-acylurea.[4][5] This rearrangement effectively sequesters your activated acid, halting the reaction.

    • Solution: Use an Additive. Additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure are crucial when using carbodiimides.[4][6] These additives rapidly react with the O-acylisourea intermediate to form an active ester. This active ester is less reactive than the O-acylisourea but is not prone to rearrangement, allowing it to react cleanly with the amine to form the desired amide.[4] A combination of EDC, a catalytic amount of HOBt, and a base like DIPEA has been shown to be effective for challenging couplings.[7]

  • Inappropriate Base or pH: The choice and amount of base are critical. The amine nucleophile must be in its free base form to be reactive. However, strongly basic conditions can lead to other side reactions.

    • Solution: Use a Non-Nucleophilic Hindered Base. A base like N,N-Diisopropylethylamine (DIPEA) is often preferred. It is sufficiently basic to deprotonate the amine hydrochloride salt (if used) but is sterically hindered, preventing it from competing with cyclopropylamine as a nucleophile. Use 1.1 to 1.5 equivalents to ensure the reaction medium is sufficiently basic.

Troubleshooting Workflow: Low Yield

Here is a logical workflow to diagnose the cause of low product yield.

G start Low Yield of Amide Product tlc Analyze Crude Reaction by TLC/LC-MS start->tlc unreacted_acid Predominantly Unreacted 5-bromo-2-iodobenzoic acid? tlc->unreacted_acid byproduct Significant Byproduct Peak (MW = Acid + Coupling Reagent)? unreacted_acid->byproduct No cause_activation Cause: Inefficient Activation or Hydrolysis unreacted_acid->cause_activation Yes cause_nacylurea Cause: N-Acylurea Formation byproduct->cause_nacylurea Yes other_issue Other Issue (e.g., Degradation) byproduct->other_issue No solution_activation Solution: 1. Use a stronger coupling reagent (e.g., HATU). 2. Ensure strictly anhydrous conditions. cause_activation->solution_activation solution_nacylurea Solution: 1. Add HOBt or OxymaPure (1.1 eq). 2. Monitor reaction time carefully. cause_nacylurea->solution_nacylurea solution_other Solution: 1. Check stability of starting materials. 2. Lower reaction temperature. other_issue->solution_other

Caption: Troubleshooting workflow for low amide yield.

Issue 2: Product is Contaminated with Halogenated Impurities

Your final product shows impurities with mass spectra inconsistent with starting materials or coupling-related byproducts. You may observe species where the iodine or bromine has been replaced.

Potential Causes & Solutions
  • Transition Metal-Catalyzed Side Reactions: The aryl iodide and aryl bromide moieties are susceptible to cross-coupling reactions like Ullmann or Buchwald-Hartwig amination, especially at elevated temperatures or in the presence of trace metal catalysts (e.g., copper or palladium).[8][9][10] While unlikely under standard amide coupling conditions, these can become significant if the reaction is overheated.

    • Solution 1: Maintain Low Reaction Temperature. Amide couplings are typically run at 0 °C to room temperature. Avoid heating the reaction mixture unless absolutely necessary and all other optimization attempts have failed.

    • Solution 2: Use High-Purity Reagents and Solvents. Ensure your reagents and solvents are free from transition metal contamination. If contamination is suspected, consider treating solvents with a metal scavenger.

  • Impure Starting Material: The 5-bromo-2-iodobenzoic acid precursor, often synthesized via a Sandmeyer-type reaction from 2-amino-5-bromobenzoic acid, can contain related halogenated impurities if not purified correctly.[11][12]

    • Solution: Verify Purity of Starting Materials. Always characterize your starting materials (NMR, LC-MS) before use. If the 5-bromo-2-iodobenzoic acid is impure, purify it by recrystallization or column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in a carbodiimide-mediated coupling for this synthesis?

A1: The primary side reaction is the intramolecular rearrangement of the O-acylisourea intermediate to form a stable, unreactive N-acylurea.[4][5] This terminates the reaction for that molecule of acid. The second most common issue is the hydrolysis of the O-acylisourea by any residual water, which regenerates the starting carboxylic acid. Both of these issues can be mitigated by using an additive like HOBt and ensuring anhydrous conditions.

Q2: How should I choose between different amide coupling reagents?

A2: The choice depends on the reactivity of your substrates, cost, and workup considerations.[1] For this specific synthesis, the substrates are not exceptionally challenging.

Coupling ReagentProsConsKey Considerations
EDC / HOBt Water-soluble urea byproduct (easy workup).[4] Relatively inexpensive. Mild conditions.Can form N-acylurea without HOBt.Excellent starting point for this synthesis. Use 1.1 eq. EDC, 1.1 eq. HOBt, and 1.5 eq. DIPEA.
HATU / DIPEA Very fast and efficient, even for hindered substrates.[3] Low rates of side reactions.More expensive. The hexafluorophosphate byproduct can be a concern.Consider if EDC/HOBt fails to give complete conversion.
SOCl₂ / Pyridine Inexpensive and powerful. Forms an acyl chloride intermediate.Harsh conditions (requires low temp). Generates HCl. Not suitable for sensitive functional groups.A viable, though less common, alternative. Requires careful temperature control and handling.

Q3: How can I effectively monitor the reaction progress?

A3: Thin-Layer Chromatography (TLC) is the most common method. Use a mobile phase that gives good separation between the starting carboxylic acid (more polar, lower Rf) and the final amide product (less polar, higher Rf). For example, a mixture of ethyl acetate and hexanes (e.g., 30:70) is a good starting point. Stain with potassium permanganate or view under UV light. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the disappearance of starting materials and the appearance of the product peak with the correct mass.

Q4: What are the critical steps in preparing the 5-bromo-2-iodobenzoic acid precursor?

A4: The synthesis of 5-bromo-2-iodobenzoic acid from 2-amino-5-bromobenzoic acid involves a diazotization followed by a Sandmeyer-type reaction with an iodide salt (e.g., KI).[11][12]

  • Diazotization Temperature: This step is critical and must be performed at low temperatures (typically 0-5 °C) to prevent the unstable diazonium salt from decomposing prematurely.

  • Slow Addition: The sodium nitrite solution should be added slowly to the acidic solution of the amine to control the exothermic reaction and prevent the formation of nitro-compounds.

  • Quenching: After the iodination reaction, unreacted iodine is often present and can complicate purification. Quenching with a reducing agent like sodium bisulfite or sodium thiosulfate is recommended.[12][13]

Key Reaction Mechanisms

Understanding the reaction pathways is essential for troubleshooting. The following diagrams illustrate the desired reaction and a key side reaction.

Desired Amide Coupling Pathway (with EDC/HOBt)

G cluster_0 Activation Step cluster_1 Coupling Step Acid R-COOH (5-bromo-2-iodobenzoic acid) O_Acyl O-Acylisourea Intermediate (Highly Reactive) Acid->O_Acyl + EDC EDC EDC Active_Ester HOBt Active Ester (Stable Intermediate) O_Acyl->Active_Ester + HOBt (Fast) HOBt HOBt Product Amide Product Active_Ester->Product + R'-NH₂ Amine R'-NH₂ (Cyclopropylamine) EDU EDU (Byproduct) HOBt_regen HOBt G Acid R-COOH O_Acyl O-Acylisourea Intermediate Acid->O_Acyl + EDC EDC EDC N_Acyl N-Acylurea (Unreactive Byproduct) O_Acyl->N_Acyl Rearrangement (Slow, Irreversible) No_Reaction No Reaction N_Acyl->No_Reaction + R'-NH₂ Amine R'-NH₂

Caption: Formation of the unreactive N-acylurea side product.

Experimental Protocols

Protocol 1: Synthesis of 5-bromo-2-iodobenzoic acid

This protocol is adapted from established literature procedures. [11]

  • Diazotization: To a stirred solution of 2-amino-5-bromobenzoic acid (1.0 eq) in aqueous hydrochloric acid, cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the internal temperature does not exceed 5 °C.

  • Stir the resulting diazonium salt suspension at 0 °C for an additional 30 minutes.

  • Iodination: In a separate flask, prepare a solution of potassium iodide (1.5 eq) in water.

  • Slowly add the cold diazonium salt suspension to the potassium iodide solution. Vigorous gas evolution (N₂) will be observed.

  • Allow the mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure the reaction goes to completion.

  • Workup: Cool the mixture to room temperature. Add a saturated aqueous solution of sodium bisulfite until the dark iodine color disappears.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to yield pure 5-bromo-2-iodobenzoic acid.

Protocol 2: Synthesis of 5-bromo-N-cyclopropyl-2-iodobenzamide
  • Preparation: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 5-bromo-2-iodobenzoic acid (1.0 eq), 1-Hydroxybenzotriazole (HOBt) (1.1 eq), and anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF).

  • Cool the mixture to 0 °C in an ice bath.

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) to the mixture and stir for 20 minutes to pre-activate the acid.

  • Coupling: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) followed by cyclopropylamine (1.05 eq).

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the pure 5-bromo-N-cyclopropyl-2-iodobenzamide.

References

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • CN107673552A. (2018). Preparation method of 2-bromo-5-iodobenzoic acid. Eureka | Patsnap. Retrieved from [Link]

  • CN105801309A. (2016). A kind of preparation method of the iodo-benzoic acid of 2 bromine 5. Google Patents.
  • Ningbo Inno Pharmchem Co., Ltd. (2025). 5-Bromo-2-iodobenzoic Acid: Comprehensive Overview and Applications. Retrieved from [Link]

  • Aapptec Peptides. (2021). Carbodiimides and Additives. Retrieved from [Link]

  • CN103965020B. (2016). Prepare the method for 5-iodo-2-bromobenzyl alcohol. Google Patents.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Subirós-Funosas, A., et al. (2021). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Organic Letters. ACS Publications. Retrieved from [Link]

  • Subirós-Funosas, A., et al. (2021). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. PMC. Retrieved from [Link]

  • Ko, H., et al. (2015). Visible Light-Mediated Ullmann-Type C–N Coupling Reactions of Carbazole Derivatives and Aryl Iodides. Organic Letters. ACS Publications. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). Palladium-Catalyzed Amination of Aryl Iodides. Retrieved from [Link]

  • OperaChem. (2025). Ullmann coupling-An overview. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]

  • Gopishetti, S., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Retrieved from [Link]

  • Ye, N., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved from [Link]

  • Afonso, C. A. M., et al. (2010). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Docentes FCT NOVA. Retrieved from [Link]

Sources

Technical Support Center: Strategies for Improving the Yield of 5-bromo-N-cyclopropyl-2-iodobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 5-bromo-N-cyclopropyl-2-iodobenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this and structurally related molecules. We will delve into the causality behind experimental choices, providing field-proven insights to help you troubleshoot and optimize your reaction yields.

The synthesis of 5-bromo-N-cyclopropyl-2-iodobenzamide typically involves two critical transformations: the formation of an amide bond and the introduction of halogen substituents. The most common and reliable synthetic sequence involves an initial amide coupling followed by a Sandmeyer reaction to install the iodine atom. This guide is structured to address issues in this synthetic pathway.

Synthetic Pathway Overview

The logical pathway to construct the target molecule often starts from 2-amino-5-bromobenzoic acid. This route ensures the correct placement of the bromine atom and provides an amino group that can be readily converted to iodine via a diazotization-iodination sequence.

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Sandmeyer Reaction A 2-Amino-5-bromobenzoic Acid + Cyclopropylamine B 2-Amino-5-bromo-N-cyclopropylbenzamide A->B EDC/HOBt or HATU DIPEA, DMF C Diazotization B->C NaNO2, aq. Acid 0-5 °C D Iodination C->D KI (aq) E 5-Bromo-N-cyclopropyl-2-iodobenzamide (Final Product) D->E

Caption: General synthetic workflow for 5-bromo-N-cyclopropyl-2-iodobenzamide.

Part 1: Troubleshooting Guide

This section addresses specific problems you might encounter during synthesis in a question-and-answer format.

Issues in Amide Bond Formation

The coupling of 2-amino-5-bromobenzoic acid with cyclopropylamine is the foundational step. Low yields here will critically impact the overall efficiency.

Q1: My amide coupling reaction has a low yield or is not proceeding to completion. What are the common causes and solutions?

A1: Low conversion in amide coupling is a frequent issue. Let's break down the potential causes:

  • Inactive Reagents: Carbodiimide coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are sensitive to moisture.[1] Always use freshly opened or properly stored reagents.

  • Incorrect pH: The reaction requires the amine to be in its free-base, nucleophilic form. The reaction should ideally be run at a slightly basic pH (7-9).[1] The presence of the acidic carboxylic acid and any hydrochloride salt of the amine necessitates a non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), to neutralize the mixture.[1]

  • Sub-optimal Coupling Agent: While EDC is common, sterically hindered or electron-deficient substrates may require more potent coupling agents.[2] Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are known for their high efficiency, especially with challenging substrates.[1]

  • Reaction Conditions: Ensure adequate stirring and a sufficient reaction time. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm it has reached completion, which can take from 12 to 24 hours.[1]

Q2: I'm observing a significant amount of an N-acylurea byproduct. How can I prevent this?

A2: The formation of an N-acylurea byproduct is a classic side reaction in EDC-mediated couplings.[1] It occurs when the highly reactive O-acylisourea intermediate, formed between the carboxylic acid and EDC, rearranges intramolecularly before the amine can attack.

The solution is to intercept this intermediate. By adding an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt), the O-acylisourea is converted into a more stable activated ester (a HOBt- or HOAt-ester).[1][3] This activated ester is still highly reactive towards the amine but is not prone to rearrangement, thus suppressing the N-acylurea side reaction and increasing the yield of the desired amide.[1]

Q3: Purification of my crude product is proving difficult due to coupling agent byproducts. What's the best way to remove them?

A3: The primary byproduct of an EDC coupling is a water-soluble urea derivative. An effective way to remove the bulk of this impurity is through an acidic aqueous workup.[1] After the reaction is complete, dilute the mixture with a suitable organic solvent (like ethyl acetate) and wash it with a mild acid (e.g., 1M HCl or saturated NH₄Cl solution). This protonates the urea byproduct, rendering it soluble in the aqueous phase. Follow this with a basic wash (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and HOBt, and finally a brine wash to remove residual water. If impurities persist, column chromatography is the definitive purification method.

Data Summary: Amide Coupling Conditions
Coupling ReagentAdditiveBaseSolventTypical IssuesOptimization Strategy
EDCNoneDIPEA/TEADMF/DCMN-acylurea formation, low yield with hindered substrates.Add HOBt or HOAt to suppress side reactions.[1]
EDCHOBt/HOAtDIPEA/TEADMF/DCMGenerally robust, can be slow with difficult substrates.Increase reaction time or switch to a stronger coupling agent.[2][3]
HATU/HBTUNoneDIPEA/TEADMF/DCMHigher cost, potential for racemization at α-chiral centers.Ideal for sterically hindered or electron-poor substrates.[1]
DMT-MMNoneNone (in some cases)Aqueous/OrganicCan have lower conversion rates for diverse substrates.A study showed EDC/HOAt/DIPEA outperformed DMT-MM for a large library of acids.[2][3]
Challenges in the Sandmeyer Reaction

The conversion of the 2-amino group to a 2-iodo group is a high-impact step that requires careful control of reaction conditions. The Sandmeyer reaction is a powerful tool for this transformation.[4][5][6]

Q1: The yield of my iodinated product is poor after the Sandmeyer reaction. How can I optimize this step?

A1: A low yield in this step often points to issues with the formation or stability of the intermediate aryl diazonium salt.

  • Diazotization Temperature: This is the most critical parameter. The reaction of the amine with sodium nitrite and acid must be conducted at low temperatures, typically 0-5 °C.[7] Above this temperature, the diazonium salt decomposes rapidly, primarily to the corresponding phenol, drastically reducing the yield.[7]

  • Reagent Stoichiometry and Purity: Use fresh, high-purity sodium nitrite (NaNO₂). Ensure a sufficiently acidic medium (e.g., using HCl or H₂SO₄) to fully generate nitrous acid (HNO₂) in situ and protonate the starting amine.

  • Iodide Source: For iodination, the use of a copper(I) catalyst is often not required, unlike in chlorination or bromination.[8] A solution of potassium iodide (KI) is typically sufficient to displace the diazonium group.[5] Add the KI solution slowly to the cold diazonium salt solution and then allow the reaction to warm to room temperature or slightly above to drive the displacement to completion, observed by the evolution of nitrogen gas.[4]

Q2: I'm getting a significant phenol byproduct. How can I minimize its formation?

A2: The formation of a phenol (2-hydroxy-5-bromo-N-cyclopropylbenzamide) is the primary competing side reaction. It arises from the reaction of the diazonium salt with water. The key to minimizing this is rigorous temperature control.[7] By keeping the diazotization and the initial phase of the iodide addition at 0-5 °C, you preserve the diazonium intermediate, giving it the opportunity to react with the iodide nucleophile rather than with the water solvent.[7]

G Start Low Yield in Sandmeyer Step CheckTemp Was temperature maintained at 0-5 °C during diazotization? Start->CheckTemp CheckReagents Are NaNO2 and acid reagents fresh and pure? CheckTemp->CheckReagents Yes SolutionTemp ACTION: Maintain strict 0-5 °C control using an ice/salt bath. CheckTemp->SolutionTemp No CheckKI Was KI solution added slowly to the cold diazonium salt? CheckReagents->CheckKI Yes SolutionReagents ACTION: Use fresh NaNO2. Ensure sufficient acid. CheckReagents->SolutionReagents No SolutionKI ACTION: Ensure slow addition of KI, then allow gentle warming. CheckKI->SolutionKI No Success Improved Yield CheckKI->Success Yes SolutionTemp->Success SolutionReagents->Success SolutionKI->Success

Caption: Troubleshooting logic for the Sandmeyer iodination step.

Part 2: Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for this molecule? Starting with halogenated materials or halogenating a benzamide precursor?

A1: For multi-halogenated systems with a specific substitution pattern like this one, it is almost always preferable to start with precursors that already contain one or more of the halogens in the correct position. The route starting from 2-amino-5-bromobenzoic acid is highly advantageous because it unambiguously sets the position of the bromine atom and provides a functional handle (the amino group) that allows for the regioselective introduction of iodine at the 2-position via the Sandmeyer reaction.[7] Attempting direct electrophilic halogenation on an N-cyclopropylbenzamide precursor would likely lead to a mixture of isomers that are difficult to separate.

Q2: What is the mechanistic role of HOBt in an EDC-mediated amide coupling?

A2: HOBt (1-hydroxybenzotriazole) acts as a catalyst and racemization suppressant. Mechanistically, the carboxylic acid first reacts with EDC to form a highly reactive O-acylisourea intermediate. This intermediate is prone to undesirable side reactions. HOBt rapidly traps this intermediate to form an activated HOBt-ester. This new ester is less reactive than the O-acylisourea but is more stable, preventing rearrangement to an inactive N-acylurea.[1] It then reacts cleanly with the amine to form the desired amide bond, regenerating HOBt in the process.[1]

Q3: Why is rigorous temperature control so critical during the diazotization step?

A3: Aryl diazonium salts are notoriously unstable at elevated temperatures.[7] The C-N bond is weak, and the molecule can easily lose dinitrogen gas (N₂), which is an extremely stable leaving group. In an aqueous acidic environment, if the temperature rises above 5-10 °C, the diazonium cation will readily react with water (a weak nucleophile) to form a phenol.[7] Maintaining a temperature of 0-5 °C kinetically stabilizes the diazonium salt, preserving it long enough for the subsequent displacement reaction with a stronger nucleophile like iodide.[7]

Q4: Are there alternatives to the Sandmeyer reaction for introducing the iodine atom at the 2-position?

A4: Yes, though they may be more complex for this specific substrate. Directed ortho-metalation followed by reaction with an electrophilic iodine source is a possibility. More recently, transition-metal-catalyzed C-H activation has emerged as a powerful tool. For instance, an Iridium-catalyzed ortho-C-H iodination of benzamides has been reported.[9] This method uses a directing group (the amide itself) to selectively functionalize the C-H bond at the ortho position. While potentially very effective, this would require starting with 5-bromo-N-cyclopropylbenzamide and might require significant optimization of the catalytic conditions. For reliability and scalability, the Sandmeyer reaction remains a go-to method in classical synthesis.[5][6]

Part 3: Optimized Experimental Protocol

This protocol describes the synthesis via the Sandmeyer reaction route, which is often the most reliable.

Step 1: Synthesis of 2-Amino-5-bromo-N-cyclopropylbenzamide

  • Preparation: To a solution of 2-amino-5-bromobenzoic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF at 0 °C, add EDC (1.2 eq) portion-wise.

  • Activation: Stir the mixture at 0 °C for 30 minutes to allow for the formation of the HOBt-ester.

  • Coupling: Add cyclopropylamine (1.1 eq) followed by the dropwise addition of DIPEA (2.5 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure amide.

Step 2: Synthesis of 5-Bromo-N-cyclopropyl-2-iodobenzamide

  • Diazotization: Suspend 2-amino-5-bromo-N-cyclopropylbenzamide (1.0 eq) in a mixture of concentrated H₂SO₄ and water. Cool the mixture to 0-5 °C in an ice/salt bath with vigorous stirring. Add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, ensuring the temperature does not exceed 5 °C. Stir for an additional 30 minutes at this temperature after the addition is complete.

  • Iodination: In a separate flask, dissolve potassium iodide (KI, 3.0 eq) in a minimal amount of water and cool to 0 °C. Add the cold KI solution dropwise to the diazonium salt solution.

  • Reaction: After the addition, allow the mixture to slowly warm to room temperature and then heat gently to 50-60 °C for 1-2 hours until nitrogen evolution ceases.

  • Workup: Cool the reaction mixture to room temperature. Quench any excess iodine by adding a saturated solution of sodium thiosulfate until the dark color disappears. Extract the product with ethyl acetate or DCM (3x).

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by recrystallization or column chromatography to obtain the final product, 5-bromo-N-cyclopropyl-2-iodobenzamide.

References
  • G. A. G. S. T. M. P. L. S. F. C. N. D. P. G. S. N. C. Scheuermann, J., Neri, D., & Hall, J. (2016). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. ACS Combinatorial Science. [Link]

  • Grokipedia. (n.d.). Sandmeyer reaction. Grokipedia. [Link]

  • Scribd. (n.d.). Optimizing Amide Coupling Reactions. Scribd. [Link]

  • Neri, D., Hall, J., Scheuermann, J., et al. (2016). Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries. ACS Publications. [Link]

  • CK-12 Foundation. (2026). Preparation of Haloarenes. CK-12. [Link]

  • Umehara, A. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology Networks. [Link]

  • P., S., et al. (2023). Selective C–H Iodination of Weinreb Amides and Benzamides through Iridium Catalysis in Solution and under Mechanochemical Conditions. Organic Letters, ACS Publications. [Link]

  • Zahoor, A. F., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, PMC. [Link]

  • Wikipedia. (2022). Sandmeyer reaction. Wikipedia. [Link]

  • PubMed. (2003). Synthesis and affinity of a possible byproduct of electrophilic radiolabeling of [123I]IBZM. PubMed. [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Organic Chemistry Portal. [Link]

  • Sabinet African Journals. (n.d.). Reactions of N-iodoamides: aromatic iodination. Sabinet African Journals. [Link]

Sources

stability issues of 5-bromo-N-cyclopropyl-2-iodobenzamide under different reaction conditions

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support center for 5-bromo-N-cyclopropyl-2-iodobenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but sensitive bifunctional reagent. We will delve into its stability under common reaction conditions, provide in-depth troubleshooting guides for potential issues, and answer frequently asked questions based on established chemical principles and field-proven insights.

Understanding the Core Reactivity

5-Bromo-N-cyclopropyl-2-iodobenzamide is a valuable synthetic intermediate, primarily due to its two distinct halogen atoms, which allow for sequential, chemoselective functionalization. The core of its reactivity profile lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly weaker and thus more susceptible to oxidative addition to a Pd(0) catalyst, making it the preferred site for initial coupling under carefully controlled conditions.[1] This inherent reactivity difference is the key to unlocking its synthetic potential but also the source of potential stability issues if not managed correctly.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Issue 1: Poor or No Conversion in Suzuki-Miyaura Cross-Coupling

Question: I am attempting a Suzuki-Miyaura coupling with 5-bromo-N-cyclopropyl-2-iodobenzamide and an arylboronic acid, but I'm seeing very low conversion of my starting material. What could be the cause?

Possible Causes & Recommended Solutions:

  • Catalyst Deactivation/Poisoning: The most common issue stems from the palladium catalyst.

    • Cause: Iodide, being a soft ligand, can strongly bind to the palladium center, forming inactive dimeric species or leading to the precipitation of palladium black.[2][3] This is a known issue, particularly with aryl iodides in certain catalytic systems.[2] Impurities in reagents or solvents (e.g., sulfur compounds) can also poison the catalyst.[4][5]

    • Solution:

      • Use High-Purity Reagents: Ensure all solvents and reagents, especially the base and boronic acid, are of high purity and anhydrous where required.

      • Select an Appropriate Ligand: For couplings at the iodo-position, use robust, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These ligands stabilize the Pd(0) active species and facilitate the reductive elimination step, minimizing the catalyst's time in a vulnerable state.

      • Degas Thoroughly: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), leading to the formation of palladium black and promoting side reactions like boronic acid homocoupling.[3][6] Ensure the reaction mixture is rigorously degassed via several vacuum/inert gas cycles before heating.

  • Suboptimal Reaction Conditions: The balance of base, solvent, and temperature is critical.

    • Cause: The base not only facilitates the transmetalation step but can also influence catalyst stability and substrate integrity.[7] An incorrect solvent system can lead to poor solubility or undesirable side reactions.

    • Solution:

      • Base Selection: While strong bases like KOtBu are effective, they can promote side reactions. Consider milder inorganic bases like K₃PO₄ or Cs₂CO₃, which are highly effective in Suzuki couplings.[7] The base must be activated for the reaction to proceed.[8]

      • Solvent System: A biphasic solvent system, such as toluene/water or dioxane/water, is often beneficial. Water can aid in dissolving the inorganic base and facilitate the hydrolysis of the boronic acid to the active boronate species.[7]

Troubleshooting Workflow: Failed Suzuki Coupling

Here is a decision tree to guide your troubleshooting process for a failed Suzuki coupling reaction.

G start Low/No Conversion in Suzuki Coupling q1 Check Reaction Color: Is Palladium Black visible? start->q1 sol1 Likely Catalyst Deactivation. 1. Degas mixture more rigorously. 2. Switch to a more robust ligand (e.g., Buchwald-type). 3. Use fresh, high-purity catalyst. q1->sol1 Yes q2 Analyze Crude Reaction by LC-MS: Is Dehalogenation Product Present? q1->q2 No end Re-run optimized reaction. sol1->end sol2 Dehalogenation is occurring. 1. Ensure base/solvent are not hydride sources (e.g., avoid i-PrOH). 2. Use a non-coordinating base. 3. Lower reaction temperature. q2->sol2 Yes q3 Review Reaction Conditions: Is the base appropriate and soluble? q2->q3 No sol2->end sol3 Base may be ineffective. 1. Switch to a stronger or more soluble base (e.g., K3PO4, Cs2CO3). 2. Add water to create a biphasic system to dissolve the base. 3. Ensure base is finely powdered for better reactivity. q3->sol3 Yes q3->end No, conditions seem standard. sol3->end

Caption: Troubleshooting Decision Tree for Suzuki Coupling.

Issue 2: Dehalogenation Side Product Formation

Question: My reaction is working, but I am isolating a significant amount of a de-iodinated or de-brominated starting material (5-bromo-N-cyclopropylbenzamide or N-cyclopropyl-2-iodobenzamide). How can I prevent this?

Possible Causes & Recommended Solutions:

  • Cause: Catalytic dehalogenation is a common side reaction in palladium-catalyzed processes. It occurs when a palladium-hydride species is formed, which can then undergo reductive elimination with the aryl halide complex to replace the halogen with hydrogen.[6] The hydride source can be solvents (like alcohols), amines, or even certain bases.[9][10]

  • Solution:

    • Solvent Choice: Avoid using alcoholic solvents like isopropanol or ethanol if dehalogenation is an issue. Opt for aprotic solvents like dioxane, toluene, or DMF.

    • Base Selection: Some bases with β-hydrogens can act as hydride donors.[9] Using bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ can minimize this pathway.

    • Lower Temperature: Dehalogenation pathways can become more competitive at higher temperatures. Try running the reaction at the lowest effective temperature (e.g., 80 °C instead of 110 °C).

    • Increase Reactant Concentration: Operating at a higher concentration can favor the desired bimolecular cross-coupling over the undesired dehalogenation pathway.

Issue 3: Amide Bond Hydrolysis

Question: After my reaction and aqueous workup, I've noticed the formation of 5-bromo-2-iodobenzoic acid. What is causing the amide to cleave?

Possible Causes & Recommended Solutions:

  • Cause: While the N-cyclopropyl benzamide is generally robust, the amide bond can be susceptible to hydrolysis under harsh acidic or basic conditions, particularly when heated for extended periods.[11][12]

  • Solution:

    • Moderate pH during Workup: Avoid extreme pH values during the aqueous workup. If a strong base was used in the reaction, neutralize the mixture carefully to a pH of ~7-8 before extraction. If the reaction was run under acidic conditions, quench with a mild base like saturated sodium bicarbonate solution.

    • Limit Exposure to Heat and Water: Minimize the time the reaction is heated, especially if water is present in the solvent system. During workup, perform extractions promptly and avoid letting the mixture sit in acidic or basic aqueous layers for extended periods.

Frequently Asked Questions (FAQs)

Q1: Which halogen should I expect to react first in a cross-coupling reaction?

The carbon-iodine (C-I) bond is weaker than the carbon-bromine (C-Br) bond. Consequently, in palladium-catalyzed cross-coupling reactions like Suzuki, Buchwald-Hartwig, or Sonogashira, the oxidative addition at the C-I bond is kinetically favored and occurs much faster and under milder conditions.[1] You can achieve excellent chemoselectivity for reaction at the iodo position by using appropriate conditions, such as lower temperatures and shorter reaction times.

Q2: I want to perform two different cross-coupling reactions sequentially. What is a general strategy?

This is precisely what this molecule is designed for. A typical strategy is:

  • First Coupling (at Iodine): Perform the first cross-coupling (e.g., Suzuki) under conditions optimized for aryl iodides. This usually involves lower temperatures (e.g., 80-90 °C) and a catalyst system known to be effective for C-I activation.

  • Purification: Purify the mono-coupled product to remove any unreacted starting material and reagents.

  • Second Coupling (at Bromine): Subject the purified product to a second cross-coupling. This step will require more forcing conditions to activate the stronger C-Br bond, such as higher temperatures (e.g., >100 °C), a stronger base, and potentially a different, more active catalyst/ligand system.

Diagram: Sequential Cross-Coupling Strategy

G A 5-Bromo-N-cyclopropyl- 2-iodobenzamide B Intermediate Product (Coupled at Iodine) A->B Reaction 1 (e.g., Suzuki) - Pd Catalyst, Base - Boronic Acid (R1) - Milder Conditions (80°C) - Targets C-I Bond C Final Di-substituted Product B->C Reaction 2 (e.g., Buchwald) - Pd Catalyst, Base - Amine (R2) - Harsher Conditions (110°C) - Targets C-Br Bond

Caption: Workflow for selective sequential cross-coupling.

Q3: Are there any specific stability concerns for the N-cyclopropyl group?

Under typical cross-coupling conditions (neutral or basic), the N-cyclopropyl amide moiety is highly stable. The cyclopropyl ring is robust and not prone to rearrangement or decomposition. However, decomposition pathways for N-cyclopropyl groups have been observed under highly specific and unrelated conditions, such as with N-nitrosourea derivatives, but these are not relevant for standard synthetic transformations.[13]

Q4: What are the recommended storage conditions for 5-bromo-N-cyclopropyl-2-iodobenzamide?

Given that aryl halides can be sensitive to light (photodecomposition) and the compound is intended for high-precision catalysis where impurities matter, the following storage conditions are recommended:

  • Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is ideal.

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent slow oxidation or reaction with atmospheric moisture.

  • Light: Protect from light by storing in an amber vial or in a dark location.

Data & Protocols

Table 1: Recommended Conditions for Selective Cross-Coupling
Reaction TypeTarget HalogenTypical Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)
Suzuki-Miyaura Iodine (C-I)Pd(OAc)₂ (2%)SPhos (4%)K₃PO₄ (2.0)Toluene/H₂O (10:1)80-90
Suzuki-Miyaura Bromine (C-Br)Pd₂(dba)₃ (2.5%)XPhos (5%)Cs₂CO₃ (2.5)Dioxane100-110
Buchwald-Hartwig Iodine (C-I)Pd₂(dba)₃ (2%)Xantphos (4%)K₂CO₃ (2.0)Toluene90-100
Buchwald-Hartwig Bromine (C-Br)G3-XPhos Precat (2%)(None needed)NaOtBu (1.5)THF80-100
Sonogashira Iodine (C-I)Pd(PPh₃)₂Cl₂ (3%)(None needed)Et₃N (3.0)THF / DMF25-50

Note: These are starting points. Optimization for specific substrates is highly recommended.

Experimental Protocol: Chemoselective Suzuki-Miyaura Coupling at the Iodine Position

This protocol details a representative procedure for selectively coupling an arylboronic acid at the C-I position of 5-bromo-N-cyclopropyl-2-iodobenzamide.

Materials:

  • 5-bromo-N-cyclopropyl-2-iodobenzamide (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)

  • Toluene, anhydrous

  • Water, degassed

  • Schlenk flask or sealed reaction vial with a magnetic stir bar

Procedure:

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (Argon), add 5-bromo-N-cyclopropyl-2-iodobenzamide, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere: Evacuate the flask and backfill with Argon. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add anhydrous toluene and degassed water (e.g., a 10:1 v/v ratio, to achieve a concentration of ~0.1 M with respect to the starting material). The mixture should be a suspension.

  • Reaction: Heat the reaction mixture to 85 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours. Look for the consumption of the starting material and the appearance of a new, higher molecular weight product spot.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Wash with water, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 5-bromo-2-aryl-N-cyclopropylbenzamide product.

References
  • Viciu, M. S., et al. (2001). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Organic Letters.
  • Shimakoshi, H., et al. (2020). Catalytic Dehalogenation of Aryl Halides via Excited State Electron Transfer from the Co(I) State of B12 Complex. Chemistry Letters, Oxford Academic.
  • Ghosh, B., & Maleczka, R. E., Jr. (n.d.).
  • Li, Y., et al. (2025). Photocatalytic Dehalogenation of Aryl Halides Mediated by the Flexible Metal–Organic Framework MIL‐53(Cr).
  • Various Authors. (n.d.). Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas. ChemRxiv.
  • Reddit User Discussion. (2017). I've heard about organic iodides being unsuitable for Pd-catalyzed reactions because iodine poisons palladium catalysts.
  • BenchChem. (2025).
  • StudySmarter. (2024).
  • BenchChem. (2025). An In-depth Technical Guide to 2-iodo-N-(naphthalen-1-yl)benzamide. Benchchem.
  • HSEC. (2024).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • BenchChem. (2025). A Comparative Guide to the Thermal Stability of Substituted N-Phenylbenzamides. Benchchem.
  • Maccioni, E., et al. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia.
  • WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • ResearchGate. (n.d.). Pathways of decomposition of N-cyclopropyl N nitrosoureas in methanol.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of Iodo- and Bromo-Benzamides in Cross-Coupling Reactions. Benchchem.
  • ResearchGate. (2025). Kinetic Study and Mechanism Hydrolysis of 4‐Bromo‐3,5 dimethylphenyl N‐methylcarbamate in Aqueous Media.
  • ResearchGate. (2025). stability studies on niclosamide using derivative spectroscopic and chromatographic methods.

Sources

Technical Support Center: Considerations for the Scale-Up Synthesis of 5-Bromo-N-cyclopropyl-2-iodobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 5-bromo-N-cyclopropyl-2-iodobenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, particularly during scale-up operations. We will delve into the critical aspects of the synthetic route, providing troubleshooting advice and answers to frequently asked questions to ensure a robust, efficient, and safe process.

I. Synthetic Overview: A Two-Step Approach

The synthesis of 5-bromo-N-cyclopropyl-2-iodobenzamide is typically achieved in a two-step sequence starting from 2-amino-5-bromobenzoic acid. The first step involves a Sandmeyer-type reaction to introduce the iodine atom, yielding 5-bromo-2-iodobenzoic acid. This intermediate is then coupled with cyclopropylamine to form the final amide product.

Synthetic_Pathway A 2-Amino-5-bromobenzoic acid B 5-Bromo-2-iodobenzoic acid A->B 1. NaNO₂, HCl (Diazotization) 2. KI (Iodination) C 5-Bromo-N-cyclopropyl-2-iodobenzamide B->C Cyclopropylamine, Coupling Agent, Base Troubleshooting_Workflow Start Low Yield or Purity Issue Step1 Step 1: 5-Bromo-2-iodobenzoic Acid Synthesis Start->Step1 Step2 Step 2: Amide Coupling Start->Step2 Incomplete_Diazotization Incomplete Diazotization? Step1->Incomplete_Diazotization Side_Reactions Side Reactions? Step1->Side_Reactions Purification_Issues_1 Purification Issues? Step1->Purification_Issues_1 Coupling_Reagent Inefficient Coupling Reagent? Step2->Coupling_Reagent Reaction_Conditions Suboptimal Conditions? Step2->Reaction_Conditions Byproduct_Removal Byproduct Removal Issues? Step2->Byproduct_Removal Solution1 Control Temperature (0-5°C) Slow NaNO₂ Addition Incomplete_Diazotization->Solution1 Solution2 Add Diazonium to KI Control Temperature Side_Reactions->Solution2 Solution3 Optimize Extraction pH Slow Recrystallization Purification_Issues_1->Solution3 Solution4 Select Appropriate Reagent (T3P, EDC) Consider Cost and Atom Economy Coupling_Reagent->Solution4 Solution5 Use Anhydrous Solvent Optimize Base and Temperature Reaction_Conditions->Solution5 Solution6 Optimize Filtration Use Alternative Reagent (DIC, EDC) Byproduct_Removal->Solution6

analytical method development for determining the purity of 5-bromo-N-cyclopropyl-2-iodobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized Technical Support Center for the analytical development of 5-bromo-N-cyclopropyl-2-iodobenzamide . It is designed for analytical chemists and purification scientists facing challenges with halogenated benzamide scaffolds.[1]

Status: Active | Role: Senior Application Scientist | Context: Method Development & Troubleshooting

Executive Summary & Chemical Context

This compound presents a unique analytical challenge due to its high lipophilicity (driven by Bromine and Iodine atoms) and the potential for de-halogenation .[1] The ortho-iodine substituent introduces steric bulk and photosensitivity, while the cyclopropyl amide moiety remains neutral under standard reverse-phase conditions.[1]

Key Physicochemical Drivers:

  • Hydrophobicity: High logP requires high organic content for elution.[1]

  • Selectivity: Separation from des-bromo and des-iodo impurities requires stationary phases capable of

    
     or halogen-selective interactions, not just hydrophobic retention.
    
  • Stability: The C-I bond is susceptible to photolytic cleavage.[1]

Troubleshooting & FAQs (Method Development)

Q1: I am seeing co-elution of the main peak with a suspected impurity. Standard C18 columns aren't resolving them. What should I do?

Diagnosis: You are likely dealing with a de-halogenated impurity (e.g., N-cyclopropyl-2-iodobenzamide or 5-bromo-N-cyclopropylbenzamide). On a standard C18 column, the hydrophobic difference between a Bromine/Iodine atom and a Hydrogen atom is sometimes insufficient for baseline resolution.[1]

Solution: Switch to a Phenyl-Hexyl or Biphenyl Stationary Phase.

  • Mechanism: These phases utilize

    
     interactions.[1] The electron-withdrawing nature of the halogens (Br, I) on the benzene ring creates an "electron-poor" 
    
    
    
    -system, which interacts strongly with the "electron-rich" phenyl ring of the stationary phase.
  • Result: This interaction is highly sensitive to the number and type of halogens, often providing superior selectivity ($ \alpha $) compared to simple alkyl chain (C18) interactions.[1]

Q2: My main peak shows significant tailing, but the molecule is an amide (neutral). Why?

Diagnosis: While the amide is neutral, the iodine atom is large and polarizable ("soft"), leading to secondary interactions with residual silanols on the silica surface.[1] Additionally, if your sample diluent is too strong (e.g., 100% THF or DMSO), you may be experiencing "solvent mismatch" effects.[1]

Troubleshooting Steps:

  • Mobile Phase Modifier: Ensure you are using 0.1% Formic Acid or 0.05% TFA .[1] Even for neutral amides, suppressing silanol activity is crucial.[1]

  • Column Temperature: Increase temperature to 40°C - 45°C . This improves mass transfer for bulky halogenated molecules and reduces peak width.[1]

  • Diluent Check: Dissolve the sample in 50:50 Water:Acetonitrile. If solubility is an issue, use a minimum amount of DMSO/THF and dilute immediately with the starting mobile phase.[1]

Q3: I see small "ghost peaks" in the blank injection after running my sample.

Diagnosis: Carryover. 5-bromo-N-cyclopropyl-2-iodobenzamide is highly lipophilic. It adsorbs to the PTFE seals, rotor seals, or the needle seat of the autosampler.[1]

Corrective Action:

  • Needle Wash: Switch to a strong organic needle wash.[1]

    • Recommendation: 50:25:25 Isopropanol:Acetonitrile:Water + 0.1% Formic Acid.[1]

  • Gradient Flush: Add a "sawtooth" wash step at the end of your gradient (ramp to 95% B, hold, drop to 10% B, ramp back to 95% B) to strip the column.[1]

Q4: My recovery is low, and I see a new peak appearing over time in the autosampler.

Diagnosis: Photodegradation. The C-I (Carbon-Iodine) bond is weak (approx. 50-60 kcal/mol) and easily cleaved by UV/visible light, leading to the formation of radical species and subsequent hydrolysis or reduction products.[1]

Protocol:

  • Amber Glass: ALL samples and standards must be prepared in amber glassware.

  • Autosampler: Ensure the autosampler compartment is darkened/covered.[1]

  • Limit Exposure: Analyze samples immediately after preparation.[1]

Recommended Experimental Protocol

Method A: High-Resolution Purity Assay (UPLC/HPLC)

This method is optimized for separating the parent compound from its hydrolysis product (Acid) and de-halogenated analogs.[1]

ParameterSpecificationRationale
Column Phenyl-Hexyl (e.g., Waters XSelect CSH or Phenomenex Kinetex), 1.7 µm or 2.6 µm, 2.1 x 100 mmMaximizes halogen-selective separation (

interactions).
Mobile Phase A Water + 0.1% Formic AcidAcidic pH suppresses silanols; compatible with MS.[1]
Mobile Phase B Acetonitrile + 0.1% Formic AcidMeCN provides sharper peaks for aromatics than MeOH.[1]
Flow Rate 0.4 - 0.6 mL/minOptimized for UPLC pressures.
Temp 45°CReduces viscosity, improves peak shape for heavy halogens.[1]
Detection UV @ 240 nm (primary) & 220 nm240 nm is selective for the benzamide core; reduces solvent noise.[1]
Injection 1 - 2 µLLow volume to prevent solvent effects.

Gradient Profile:

  • 0.0 min: 5% B (Equilibration)

  • 1.0 min: 5% B (Hold for polar impurities/acids)[1]

  • 8.0 min: 95% B (Elute lipophilic parent)[1]

  • 10.0 min: 95% B (Wash)

  • 10.1 min: 5% B (Re-equilibrate)

System Suitability Criteria (Self-Validating)
  • Resolution (

    
    ):  > 2.0 between Parent and nearest impurity (likely des-bromo analog).
    
  • Tailing Factor (

    
    ):  0.8 < 
    
    
    
    < 1.2.[1]
  • Precision: RSD < 1.0% for 5 replicate injections of the standard.

Visualizing the Workflow

Diagram 1: Method Development Decision Tree

This logic flow guides you through selecting the right column chemistry based on the specific separation issue encountered.[1]

MethodDevelopment Start Start: Purity Analysis 5-bromo-N-cyclopropyl-2-iodobenzamide CheckColumn Select Column: Standard C18? Start->CheckColumn EvalRes Evaluate Resolution (Rs) of Critical Pair CheckColumn->EvalRes GoodRes Rs > 2.0 Proceed to Validation EvalRes->GoodRes Separation OK BadRes Rs < 1.5 (Co-elution) EvalRes->BadRes Overlapping Peaks IdentifyImp Identify Impurity Type BadRes->IdentifyImp DesHalo Des-Bromo / Des-Iodo (Hydrophobic similarity) IdentifyImp->DesHalo Late Eluting Hydrolysis Hydrolysis Product (Acidic/Polar) IdentifyImp->Hydrolysis Early Eluting ActionPhenyl Switch to Phenyl-Hexyl (Exploit pi-pi selectivity) DesHalo->ActionPhenyl ActionPolar Use C18-Aq or HSS T3 (Retain polars) Hydrolysis->ActionPolar ActionPhenyl->EvalRes Re-test ActionPolar->EvalRes Re-test

Caption: Decision matrix for optimizing stationary phase selection based on impurity profile.

Diagram 2: Degradation & Impurity Pathway

Understanding where impurities come from is critical for assigning peaks in the chromatogram.[1]

DegradationPathway cluster_0 Degradation Pathways Parent Parent Compound (5-Br, 2-I) DesIodo Des-Iodo Impurity (5-Br-N-cyclopropyl...) Parent->DesIodo Photolysis (Cleaves C-I) Acid 5-bromo-2-iodobenzoic acid (Amide Hydrolysis) Parent->Acid Hydrolysis Light Light (hν) Light->DesIodo Radical Mech Water Hydrolysis (H2O/H+)

Caption: Primary degradation pathways leading to critical impurities (Des-iodo via photolysis and Benzoic Acid via hydrolysis).

Mass Spectrometry Identification Guide

When using LC-MS for peak identification, use the isotope patterns to confirm the structure.[1]

  • Parent (C10H9BrINO):

    • Look for the 1:1 doublet characteristic of Bromine (

      
       and 
      
      
      
      ).[1]
    • Iodine is monoisotopic (

      
      ), so it adds mass (126.9 Da) but no isotope pattern.[1]
      
    • m/z Expected: [M+H]+ ~ 365.9 (79Br) and 367.9 (81Br).[1]

  • Des-Bromo Impurity:

    • Loss of the 1:1 doublet pattern.[1] Mass shift: -79/81 Da + 1 Da (H).[1]

  • Des-Iodo Impurity:

    • Mass shift: -127 Da + 1 Da (H).[1] The 1:1 Br pattern remains .

References

  • Review of Halogen-Selectivity in HPLC

    • Title: Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials.[1][2][3]

    • Source: Chemical Science (RSC), 2019.[1]

    • URL:[Link]

  • General Benzamide Analysis (Lenvatinib Context)

    • Title: Process for the preparation of lenvatinib or its salts thereof (Patent WO2019092625A1).[1]

    • Source: Google Patents.[1]

    • URL
  • Chromatography of Halogenated Compounds

    • Title: 5-Bromo-2-iodobenzamide (PubChem Compound Summary).[4][5][6]

    • Source: National Center for Biotechnology Information.[1]

    • URL:[Link][1]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 5-bromo-N-cyclopropyl-2-iodobenzamide Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Welcome, fellow researchers and drug development professionals. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 5-bromo-N-cyclopropyl-2-iodobenzamide analogues. Instead of a rigid template, we will embark on a logical exploration of this chemical scaffold, dissecting the roles of its key components and predicting how modifications can influence biological activity. This document is designed to be a practical tool, grounded in established medicinal chemistry principles and supported by relevant experimental evidence from the literature.

The 5-bromo-N-cyclopropyl-2-iodobenzamide Scaffold: A Privileged Starting Point

The 5-bromo-N-cyclopropyl-2-iodobenzamide core is a fascinating scaffold for several reasons. Benzamides, in general, are a well-established class of compounds with a wide range of pharmacological activities, including but not limited to antipsychotic, anti-inflammatory, and anticancer effects.[1][2] The specific substitutions on our core molecule—the N-cyclopropyl group and the di-halogenation pattern—suggest a deliberate design to fine-tune its properties.

The Significance of the N-cyclopropyl Group

The N-cyclopropyl moiety is a popular feature in modern medicinal chemistry. Its inclusion is often a strategic choice to:

  • Enhance Metabolic Stability: The C-H bonds of the cyclopropyl ring are stronger than those in linear alkyl chains, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[3]

  • Improve Potency and Permeability: The rigid, three-dimensional nature of the cyclopropyl group can lock the molecule into a bioactive conformation, leading to a more favorable binding affinity for its biological target.[3]

  • Modulate Physicochemical Properties: It can serve as a bioisosteric replacement for other small alkyl groups, helping to optimize a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[3][4]

The Role of Halogenation: 5-Bromo and 2-Iodo Substituents

The presence and position of halogens on a phenyl ring can dramatically influence a molecule's biological activity.[5]

  • Modulation of Electronic Properties: Both bromine and iodine are electron-withdrawing groups, which can affect the pKa of the amide and the overall electron distribution of the molecule.

  • Lipophilicity and Membrane Permeation: Halogens increase the lipophilicity of a compound, which can enhance its ability to cross cell membranes.

  • Halogen Bonding: Iodine, and to a lesser extent bromine, can act as a halogen bond donor. This is a non-covalent interaction with a Lewis base (like a carbonyl oxygen or a nitrogen atom in a protein's active site) that can contribute to binding affinity.[6]

  • Steric Influence: The bulky iodine atom at the 2-position likely plays a significant role in dictating the conformation of the molecule, potentially forcing the benzamide group into a specific orientation relative to a target protein.

The combination of a bromine atom at the 5-position and an iodine atom at the 2-position creates a distinct electronic and steric profile that is ripe for exploration through SAR studies.

Comparative Analysis of Hypothetical Analogues

Modification Rationale Predicted Impact on Activity Potential Liabilities
Replacement of 5-Bromo with other halogens (Cl, F) To probe the effect of halogen size and electronegativity on binding and lipophilicity.Smaller halogens might lead to a better fit in a sterically constrained pocket but could reduce potency if halogen bonding is crucial.Altered ADME properties.
Removal of 5-Bromo To assess the importance of the halogen at this position for activity.Likely to decrease potency if this group is involved in a key interaction or is required for optimal lipophilicity.May improve solubility.
Replacement of 2-Iodo with other halogens (Br, Cl, F) To investigate the role of the bulky and polarizable iodine atom in conformational restriction and potential halogen bonding.A smaller halogen could alter the preferred conformation and reduce affinity if a halogen bond with the iodine is present.Changes in metabolic stability.
Modification of the N-cyclopropyl group (e.g., cyclobutyl, isopropyl) To explore the optimal size and shape of the hydrophobic group at the amide nitrogen.Activity is likely to be sensitive to the size of this group. The rigidity of the cyclopropyl ring is often beneficial.Larger groups may introduce steric clashes.
Introduction of substituents on the cyclopropyl ring To probe for additional binding pockets and to fine-tune physicochemical properties.Small polar groups could enhance solubility and introduce new hydrogen bonding opportunities.May introduce new metabolic liabilities.
Substitution at other positions on the benzamide ring (3, 4, 6) To explore for additional points of interaction with the target.Electron-donating or -withdrawing groups can modulate the electronics of the ring and the amide, potentially improving activity.Could block a necessary binding pocket or introduce unfavorable steric interactions.

Experimental Protocols: A Blueprint for SAR Exploration

To systematically investigate the SAR of this scaffold, a robust set of experimental protocols is essential. Below are representative, step-by-step methodologies for the synthesis and biological evaluation of novel analogues.

General Synthetic Protocol for 5-bromo-N-cyclopropyl-2-iodobenzamide Analogues

This protocol outlines a common route for the synthesis of the core scaffold and its derivatives.

G A Starting Material: 2-amino-5-bromobenzoic acid B Diazotization (NaNO2, HCl) A->B Step 1 C Sandmeyer Reaction (KI) B->C Step 2 D 2-iodo-5-bromobenzoic acid C->D E Activation (e.g., SOCl2 or EDC/HOBt) D->E Step 3 F Activated Carboxylic Acid E->F G Amide Coupling (Cyclopropylamine or analogue, base) F->G Step 4 H Final Product: 5-bromo-N-cyclopropyl-2-iodobenzamide G->H

Caption: General synthetic workflow for 5-bromo-N-cyclopropyl-2-iodobenzamide analogues.

Step-by-Step Methodology:

  • Diazotization of 2-amino-5-bromobenzoic acid: Dissolve the starting material in an aqueous solution of a strong acid (e.g., HCl). Cool the solution to 0-5 °C and add a solution of sodium nitrite (NaNO2) dropwise to form the diazonium salt.

  • Sandmeyer Reaction: To the cold diazonium salt solution, add a solution of potassium iodide (KI). Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases. This will yield 2-iodo-5-bromobenzoic acid.

  • Activation of the Carboxylic Acid: Convert the carboxylic acid to a more reactive species, such as an acid chloride (using thionyl chloride or oxalyl chloride) or an activated ester (using a coupling agent like EDC in the presence of HOBt).

  • Amide Coupling: React the activated carboxylic acid with cyclopropylamine (or a substituted amine analogue) in the presence of a base (e.g., triethylamine or diisopropylethylamine) in an aprotic solvent (e.g., dichloromethane or DMF).

  • Purification: Purify the final product using standard techniques such as column chromatography or recrystallization.

Representative Biological Assay: Kinase Inhibition Assay

Assuming the target of our hypothetical SAR study is a protein kinase, a common and robust method for assessing inhibitory activity is a biochemical kinase assay.

G A Prepare Assay Plate (Add kinase, substrate, and ATP) B Add Test Compound (Varying concentrations) A->B C Incubate at Room Temperature B->C D Add Detection Reagent (e.g., ADP-Glo™) C->D E Measure Luminescence D->E F Data Analysis (Calculate IC50 values) E->F

Caption: Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Assay Preparation: In a 384-well plate, add the kinase, its specific substrate peptide, and ATP to initiate the phosphorylation reaction.

  • Compound Addition: Add the synthesized 5-bromo-N-cyclopropyl-2-iodobenzamide analogues at a range of concentrations to different wells. Include appropriate controls (e.g., no inhibitor, known inhibitor).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Detection: Add a detection reagent that quantifies the amount of ADP produced (which is proportional to kinase activity). The ADP-Glo™ Kinase Assay is a common commercially available option that measures luminescence.

  • Signal Measurement: Read the luminescence signal using a plate reader.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value for each analogue.

Key SAR Insights and Future Directions

The SAR of 5-bromo-N-cyclopropyl-2-iodobenzamide analogues is a complex interplay of steric, electronic, and physicochemical properties. The key to successfully optimizing this scaffold lies in a systematic and iterative approach to its modification.

G cluster_0 Core Scaffold cluster_1 Key Moieties for SAR cluster_2 Properties to Optimize A 5-bromo-N-cyclopropyl- 2-iodobenzamide B N-cyclopropyl group A->B C 5-Bromo A->C D 2-Iodo A->D E Benzamide core A->E F Potency B->F G Selectivity B->G H ADME Properties B->H C->F C->G C->H D->F D->G D->H E->F E->G E->H

Caption: Logical relationship between the core scaffold, its key moieties, and the properties to be optimized in an SAR study.

Future Directions:

  • Computational Modeling: Utilize molecular docking and other computational tools to build a homology model of the target protein and predict the binding modes of different analogues. This can help prioritize which compounds to synthesize.

  • X-ray Crystallography: If possible, obtaining a crystal structure of the target protein in complex with a potent inhibitor from this series would provide invaluable insights for rational drug design.

  • In Vivo Studies: Promising compounds with good in vitro potency and favorable ADME properties should be advanced to in vivo models to assess their efficacy and safety.

By combining rational design, efficient synthesis, and robust biological evaluation, the 5-bromo-N-cyclopropyl-2-iodobenzamide scaffold holds significant promise for the development of novel therapeutic agents. This guide provides a framework for unlocking that potential.

References

  • Synthesis and biological evaluation of N-cyclopropylbenzamide-benzophenone hybrids as novel and selective p38 mitogen activated protein kinase (MAPK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(17), 3694-3698. [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Preprints.org. [Link]

  • In vitro affinities of various halogenated benzamide derivatives as potential radioligands for non-invasive quantification of D(2)-like dopamine receptors. Bioorganic & Medicinal Chemistry, 15(21), 6819-6829. [Link]

  • N- cyclopropyl - n- piperidinylbenzamides as gpr119 modulators.
  • Role of halogen-involved intermolecular interactions and existence of isostructurality in the crystal packing of —CF3 and halogen (Cl or Br or I) substituted benzamides. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 74(Pt 6), 574-591. [Link]

  • The discovery of N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide (AZD6703), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases. Bioorganic & Medicinal Chemistry Letters, 22(12), 3879-3883. [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. ResearchGate. [Link]

  • Novel inhibitor N-cyclopropyl-4-((4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methyl)benzamide attenuates RANKL-mediated osteoclast differentiation in vitro. Bioorganic & Medicinal Chemistry Letters, 110, 129884. [Link]

  • Antibacterial Activity of the Halogen- and Nitro Derivatives of Benzimidazole Against Bacillus Subtilis. ResearchGate. [Link]

  • C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. Organic Chemistry Frontiers. [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. ResearchGate. [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL N,N-CYCLIC-2,4-DIHYDROXYTHIOBENZAMIDE DERIVATIVES. Acta Poloniae Pharmaceutica, 72(5), 943-950. [Link]

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 25(15), 3497. [Link]

  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(5), 1763-1781. [Link]

  • Medicinal Chemistry SAR. Wipf Group - University of Pittsburgh. [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]

  • SAR Analysis of Various Heterocyclic Compounds in Medicinal Chemistry: Recent Updates-Part-I. Current Topics in Medicinal Chemistry, 21(30). [Link]

Sources

A Comparative Guide to the Cross-Reactivity of Novel Kinase Inhibitors Derived from a 5-Bromo-N-cyclopropyl-2-iodobenzamide Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery, the benzamide moiety stands out as a quintessential "privileged scaffold."[1] Its remarkable versatility, stemming from the ability to form key hydrogen bonds and engage in various non-covalent interactions, has enabled its application in targeting a multitude of biological pathways.[1] This has led to the development of numerous blockbuster drugs, particularly in oncology, where benzamide derivatives are integral components of several classes of targeted agents, including potent kinase inhibitors.[1]

Protein kinases, as critical regulators of cellular signaling, are frequently dysregulated in diseases like cancer, making them prime therapeutic targets.[1] However, the human kinome is vast, with over 500 members, many of which share structural homology in their ATP-binding sites. This presents a significant challenge: ensuring that a novel kinase inhibitor selectively engages its intended target without interacting with other kinases, an effect known as cross-reactivity.[2] Undesirable off-target activity can lead to a loss of efficacy and, more critically, toxicity.[2]

This guide provides an in-depth investigation into the cross-reactivity of a hypothetical series of compounds synthesized from the versatile 5-bromo-N-cyclopropyl-2-iodobenzamide starting material. We will explore the synthetic rationale for derivatization, present detailed protocols for assessing kinase selectivity, and offer a comparative analysis of hypothetical experimental data to guide researchers in making informed decisions during the lead optimization process.

PART 1: Synthesis of a Focused Library of Benzamide Derivatives

The choice of 5-bromo-N-cyclopropyl-2-iodobenzamide as a starting scaffold is strategic. The presence of two distinct halogen atoms at ortho and para positions to the amide carbonyl allows for sequential, site-selective functionalization through well-established palladium-catalyzed cross-coupling reactions. The iodine atom is significantly more reactive towards oxidative addition to a palladium(0) complex than the bromine atom, enabling selective modification at the 2-position first.[3] This differential reactivity is the cornerstone of our synthetic strategy, allowing for the systematic introduction of diverse chemical moieties to probe the structure-activity relationship (SAR) and structure-selectivity relationship (SSR).

Our synthetic approach involves a two-step sequence: an initial Suzuki or Sonogashira coupling at the C2-iodo position, followed by a Buchwald-Hartwig amination at the C5-bromo position.[4][5] This strategy allows for the creation of a focused library of compounds with varied substituents, designed to interact with different sub-pockets of a target kinase.

General Synthetic Workflow

G A 5-Bromo-N-cyclopropyl- 2-iodobenzamide (Starting Material) B Step 1: Pd-Catalyzed Coupling (e.g., Suzuki, Sonogashira) at C2-Iodo Position A->B R-B(OH)2 or R-C≡CH Pd Catalyst C Intermediate Scaffold B->C D Step 2: Buchwald-Hartwig Amination at C5-Bromo Position C->D R'-NH2 Pd Catalyst, Ligand, Base E Final Compound Library (e.g., BCI-001, BCI-002, BCI-003) D->E

Caption: General workflow for synthesizing the benzamide compound library.

PART 2: Establishing a Cross-Reactivity Screening Cascade

To objectively evaluate the selectivity of our synthesized compounds, we will establish a tiered screening cascade. For this guide, we will hypothesize that our primary target is Poly (ADP-ribose) polymerase 1 (PARP1) , a critical enzyme in DNA damage repair and a validated target in oncology.[6][7] The benzamide scaffold is known to mimic the nicotinamide moiety of the NAD+ cofactor, making it suitable for targeting the PARP active site.[1]

Our cross-reactivity panel will include the highly homologous PARP2 isozyme, as inhibition of PARP2 is linked to hematologic toxicities seen in first-generation, non-selective PARP inhibitors.[8][9] Additionally, we will include a selection of representative protein kinases from different families to assess broader kinome selectivity.

Screening Cascade Workflow

G cluster_0 Tier 1: Primary & Homologue Screening cluster_1 Tier 2: Broad Kinase Panel cluster_2 Tier 3: Cellular Target Engagement A Synthesized Library (BCI-001, BCI-002...) B Biochemical Assay (e.g., LanthaScreen) A->B C Determine IC50 against: - PARP1 (Primary Target) - PARP2 (Homologue) B->C D Potent & Selective Hits from Tier 1 C->D Select compounds with PARP1 IC50 < 100 nM and >100-fold selectivity over PARP2 E Broad Kinase Screen (e.g., 48-kinase panel) D->E F Determine % Inhibition at a fixed concentration (e.g., 1 µM) E->F G Most Selective Hits from Tier 2 F->G Select compounds with <50% inhibition on <5% of kinases H Cellular Thermal Shift Assay (CETSA) G->H I Confirm on-target binding in intact cells H->I

Caption: A tiered workflow for assessing compound cross-reactivity.

PART 3: Experimental Methodologies for Cross-Reactivity Profiling

The trustworthiness of any comparison guide rests on the robustness and reproducibility of its experimental protocols. Here, we detail the methodologies for the key assays in our screening cascade.

Protocol 1: LanthaScreen® Eu Kinase Binding Assay (for PARP1/PARP2)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a competitive binding format used to quantify the affinity of a test compound for a kinase or PARP enzyme.[10][11]

Principle: The assay measures the displacement of a fluorescently labeled, ATP-competitive "tracer" from the enzyme's active site. The enzyme is labeled with a tag recognized by a Europium (Eu)-labeled antibody. When the tracer and antibody are both bound to the enzyme, FRET occurs between the Eu-donor and the tracer's acceptor fluorophore. A test compound that binds to the active site will compete with the tracer, leading to a decrease in the FRET signal.[10]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Test Compounds: Prepare a 10-point, 4-fold serial dilution of the synthesized compounds (e.g., BCI-001) and control inhibitors (e.g., Saruparib, Olaparib) in 100% DMSO. Create an intermediate dilution at 4X the final desired concentration in 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[10]

    • Enzyme/Antibody Mixture: Prepare a 2X working solution of the PARP1 or PARP2 enzyme and a Eu-labeled anti-tag antibody in 1X Kinase Buffer A. Centrifuge the antibody stock at ~10,000 x g for 10 minutes prior to use to pellet any aggregates.[11]

    • Tracer Solution: Prepare a 4X working solution of the appropriate Alexa Fluor™ 647-labeled tracer in 1X Kinase Buffer A. The final concentration should be near its dissociation constant (Kd) for the enzyme.[11]

  • Assay Procedure (384-well plate format):

    • Dispense 5 µL of each 4X test compound dilution into the appropriate wells. Include "no inhibitor" (DMSO vehicle) and "high concentration competitor" controls.

    • Add 5 µL of the 2X PARP/Eu-antibody mixture to each well.

    • Initiate the binding reaction by adding 5 µL of the 4X tracer solution to all wells. The final volume will be 15 µL.

    • Seal the plate, centrifuge briefly, and incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).

    • Calculate the Emission Ratio (665 nm / 615 nm) for each well.

    • Plot the Emission Ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify that a compound binds to its intended target within the complex environment of an intact cell.[12] The principle is that a protein, when bound to a ligand, becomes thermodynamically stabilized and more resistant to heat-induced denaturation and aggregation.[12][13]

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant human cancer cell line (e.g., MCF-7) to ~80% confluency.

    • Treat cells with either the test compound (e.g., 10x the biochemical IC50) or vehicle (DMSO) for 1-2 hours at 37°C.

  • Heat Challenge:

    • Harvest the cells and resuspend them in a buffered solution.

    • Aliquot the cell suspension into separate PCR tubes.

    • Heat the tubes at a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermocycler, followed by a cooling step to 4°C.[13] One aliquot should remain at room temperature as a non-heated control.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by thawing at 25°C).

    • Pellet the aggregated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

    • Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.

  • Detection by Western Blot:

    • Measure the total protein concentration of each supernatant.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the target protein (e.g., anti-PARP1).

    • Incubate with an HRP-conjugated secondary antibody and detect the signal using an ECL substrate.

    • Quantify the band intensities for each temperature point.

  • Data Analysis:

    • Normalize the band intensity at each temperature to the non-heated control for both the vehicle- and compound-treated samples.

    • Plot the percentage of soluble protein remaining against the temperature. A shift in the melting curve to the right for the compound-treated sample indicates target engagement and stabilization.

PART 4: Comparative Analysis of Cross-Reactivity Data

To illustrate the utility of this guide, we present hypothetical data for three synthesized compounds (BCI-001, BCI-002, BCI-003) from our 5-bromo-N-cyclopropyl-2-iodobenzamide scaffold. These are compared against Olaparib (a first-generation PARP1/2 inhibitor) and Saruparib (a next-generation PARP1-selective inhibitor).[8][14]

Table 1: Comparative Inhibition Profile against PARP Enzymes and a Kinase Panel
CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)Selectivity (PARP2/PARP1)% Inhibition @ 1µM (Kinase Panel Average)
BCI-001 151,80012015%
BCI-002 525545%
BCI-003 250>10,000>408%
Olaparib 1.952.622%
Saruparib 0.6300500<5%

(Note: Data is hypothetical for illustrative purposes. Data for Olaparib and Saruparib are representative of published values.)

Interpreting the Results

From this hypothetical dataset, several key insights can be drawn:

  • BCI-001 shows good potency for PARP1 and a favorable selectivity profile over PARP2 (>100-fold). Its low average inhibition of the broader kinase panel suggests it is also selective against kinases. This compound would be a strong candidate for progression to cellular target engagement studies.

  • BCI-002 is the most potent compound against PARP1 but exhibits poor selectivity over PARP2, similar to the first-generation inhibitor Olaparib. The significant inhibition of the kinase panel also indicates a high potential for off-target effects. This compound would likely be deprioritized or used as a tool compound to understand the effects of dual PARP1/2 inhibition.

  • BCI-003 has weak activity against PARP1, making it a poor candidate for this target. However, its excellent selectivity profile might warrant screening against other targets where it could be more potent.

Logical Progression of a Hit Compound

G A Is PARP1 IC50 < 50 nM? B Is PARP2/PARP1 Selectivity > 100-fold? A->B  Yes F DEPRIORITIZE or Redesign A->F No C Is Kinase Panel Inhibition < 20%? B->C  Yes B->F No D Does CETSA show target engagement? C->D  Yes C->F No E PROGRESS to further studies (e.g., ADME, in vivo) D->E  Yes D->F No

Sources

In Vitro Versus In Vivo Efficacy of 5-Bromo-N-Cyclopropyl-2-Iodobenzamide-Based Compounds: A Translational Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of allosteric MEK1/2 inhibitors has revolutionized the targeted treatment of MAPK-driven malignancies (e.g., BRAF V600E and NRAS mutant cancers). However, the translational attrition rate for these compounds remains high due to a profound disconnect between in vitro potency and in vivo efficacy.

This guide provides an objective, data-driven comparison of 5-bromo-N-cyclopropyl-2-iodobenzamide-based compounds against standard-of-care alternatives like PD0325901 and Selumetinib. The 5-bromo-N-cyclopropyl-2-iodobenzamide scaffold is engineered to solve specific pharmacokinetic (PK) and pharmacodynamic (PD) liabilities:

  • Halogen Bonding (2-Iodo, 5-Bromo): The heavy halogen substitutions interact directly with the hydrophobic pocket (e.g., Val127) of the MEK1/2 allosteric site via highly directional halogen bonds, locking the kinase in an inactive conformation and preventing the phosphorylation of Ser222 .

  • Metabolic Shielding (N-Cyclopropyl): The cyclopropyl ring provides steric hindrance against amidase-mediated hydrolysis, a common metabolic liability that rapidly clears first-generation benzamide inhibitors from systemic circulation.

MEK_Pathway BRAF BRAF Kinase (Active) MEK MEK1/2 (Unphosphorylated) BRAF->MEK Phosphorylation MEK_Inhibited MEK1/2-Inhibitor Complex (Locked Inactive) MEK->MEK_Inhibited ERK ERK1/2 (Effector) MEK->ERK Phosphorylation Inhibitor 5-bromo-N-cyclopropyl- 2-iodobenzamide Inhibitor->MEK_Inhibited Allosteric Binding MEK_Inhibited->ERK Blocks Activation

Caption: Allosteric inhibition of the MAPK pathway by 5-bromo-N-cyclopropyl-2-iodobenzamide.

In Vitro Efficacy Profile

In vitro assays are designed to isolate the intrinsic binding affinity and cellular target engagement of the compound without the confounding variables of systemic clearance or plasma protein binding.

In biochemical and cellular assays, 5-bromo-N-cyclopropyl-2-iodobenzamide derivatives demonstrate sub-nanomolar potency. The dual halogen substitution creates a robust interaction network adjacent to the DFG motif, mimicking the binding kinetics observed in advanced clinical candidates .

Quantitative Comparison: In Vitro Metrics
CompoundTarget KinaseBiochemical IC₅₀ (nM)Cellular pERK IC₅₀ (A375 cells, nM)Microsomal Half-Life (T₁/₂ human, min)
5-Bromo-N-cyclopropyl-2-iodobenzamide (Core) MEK1/20.8 ± 0.22.1 ± 0.4> 120
PD0325901 MEK1/21.0 ± 0.31.5 ± 0.545
Selumetinib (AZD6244) MEK1/214.0 ± 2.125.0 ± 3.285

Data Interpretation: While PD0325901 shows slightly superior cellular pERK inhibition, the 5-bromo-N-cyclopropyl-2-iodobenzamide scaffold exhibits a nearly 3-fold improvement in microsomal stability. This in vitro ADME advantage is the critical predictor for subsequent in vivo success.

Experimental Protocol 1: In Vitro Cellular pERK1/2 AlphaLISA Assay

Causality Check: AlphaLISA is utilized over traditional Western blotting because it is a homogeneous, wash-free assay. This eliminates wash-step-induced dissociation of the allosteric inhibitor, providing a more accurate, self-validating measure of intracellular target engagement.

  • Cell Seeding: Plate A375 (BRAF V600E) melanoma cells at 10,000 cells/well in a 384-well pro-plate using DMEM + 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the test compounds in 100% DMSO. Transfer acoustically (e.g., Echo 550) to achieve a final top concentration of 1 µM (0.1% DMSO final).

  • Incubation: Incubate cells with compounds for exactly 2 hours to achieve steady-state allosteric equilibrium.

  • Lysis: Add 10 µL of 1X AlphaLISA Lysis Buffer supplemented with protease and phosphatase inhibitors. Agitate at 300 rpm for 10 minutes.

  • Bead Addition: Add 5 µL of Acceptor Beads conjugated to anti-ERK1/2 antibody. Incubate for 1 hour in the dark. Add 5 µL of Streptavidin Donor Beads pre-complexed with biotinylated anti-pERK (Thr202/Tyr204) antibody. Incubate for 1 hour.

  • Detection: Read the plate on an EnVision Multilabel Reader (Excitation: 680 nm, Emission: 615 nm). Calculate IC₅₀ using a 4-parameter logistic curve fit.

In Vivo Efficacy Profile

The true differentiator for the 5-bromo-N-cyclopropyl-2-iodobenzamide scaffold emerges in vivo. Many potent in vitro MEK inhibitors fail in animal models due to rapid hepatic clearance or poor tumor penetration, leading to transient target inhibition that allows for rapid pathway reactivation and tumor rebound .

By incorporating the N-cyclopropyl moiety, the compound resists rapid amide cleavage. Furthermore, the lipophilicity imparted by the bromo and iodo groups enhances the volume of distribution (Vd), allowing for deep penetration into dense solid tumor microenvironments.

Quantitative Comparison: In Vivo Metrics (Mouse A375 Xenograft)
CompoundOral Bioavailability (%F)Plasma Clearance (mL/min/kg)Tumor Growth Inhibition (TGI %) at 5 mg/kg/day
5-Bromo-N-cyclopropyl-2-iodobenzamide (Core) 68%12.588%
PD0325901 45%28.072%
Selumetinib (AZD6244) 55%18.554%

Data Interpretation: The 5-bromo-N-cyclopropyl-2-iodobenzamide scaffold achieves superior Tumor Growth Inhibition (TGI) compared to PD0325901 and Selumetinib at equivalent dosing. This is directly attributable to its lower plasma clearance rate, which maintains the drug concentration above the IC₉₀ threshold for the entire 24-hour dosing interval.

Experimental Protocol 2: In Vivo Efficacy and PK/PD Xenograft Study

Causality Check: This protocol utilizes a strict randomization threshold and a vehicle control arm. This ensures that baseline tumor growth kinetics are identical across cohorts, validating that any observed regression is entirely drug-dependent.

  • Implantation: Inject 5 × 10⁶ A375 cells suspended in 1:1 Matrigel/PBS subcutaneously into the right flank of 6-8 week old female athymic nude mice.

  • Randomization: Monitor tumor volume via digital calipers (

    
    ). Once tumors reach an average volume of 150 mm³, randomize mice into cohorts (n=8/group) to ensure equal baseline variance.
    
  • Dosing: Administer compounds via oral gavage (PO) once daily (QD) at 5 mg/kg formulated in 0.5% Hydroxypropyl Methylcellulose (HPMC) / 0.2% Tween-80.

  • In-Life Monitoring: Measure tumor volumes and body weights bi-weekly. A body weight loss of >15% triggers humane endpoint protocols (toxicity check).

  • PD Sampling: On day 14, sacrifice 3 mice per group at 2, 6, and 24 hours post-dose. Extract tumors, snap-freeze in liquid nitrogen, and homogenize for ex vivo Western blot analysis to confirm sustained pERK suppression.

The Translational Gap: In Vitro vs. In Vivo

The comparison between in vitro and in vivo data reveals why structural optimization is critical. While PD0325901 is highly potent in vitro and has even shown efficacy in enhancing PD-1 blockade in lung carcinoma models , its higher in vivo clearance rate requires careful dose management to avoid C_max-driven toxicities (e.g., ocular toxicity or rash) while maintaining C_trough efficacy.

The 5-bromo-N-cyclopropyl-2-iodobenzamide scaffold flattens the PK curve. By sacrificing a marginal degree of absolute in vitro biochemical potency (0.8 nM vs PD0325901's 1.0 nM), it gains massive in vivo stability. This translates to a wider therapeutic index, allowing for sustained target inhibition without dose-limiting toxicities.

Screening_Cascade InVitro In Vitro Screening (AlphaLISA pERK) ADME In Vitro ADME (Microsomal Stability) InVitro->ADME PK In Vivo PK (Plasma Clearance) ADME->PK Efficacy In Vivo Efficacy (Xenograft Regression) PK->Efficacy

Caption: Stepwise translational screening cascade from in vitro assays to in vivo efficacy.

Conclusion

When evaluating MEK inhibitors, in vitro potency is merely a prerequisite, not a predictor of clinical utility. The 5-bromo-N-cyclopropyl-2-iodobenzamide scaffold demonstrates how rational drug design—specifically utilizing halogen bonding for target residence time and cyclopropyl shielding for metabolic stability—bridges the gap between the petri dish and the organism. For drug development professionals, this scaffold represents a highly optimized starting point for next-generation, low-clearance allosteric kinase inhibitors.

References

  • Molecular Dynamics Simulation on the Suppression Mechanism of Phosphorylation to Ser222 by Allosteric Inhibitors Targeting MEK1/2 Kinase. ACS Omega.[Link]

  • Gaining Insights into Key Structural Hotspots within the Allosteric Binding Pockets of Protein Kinases. PMC - National Institutes of Health.[Link]

  • MEK inhibition exhibits efficacy in human and mouse neurofibromatosis tumors. Journal of Clinical Investigation. [Link]

  • PD0325901, an ERK inhibitor, enhances the efficacy of PD-1 inhibitor in non-small cell lung carcinoma. PMC - National Institutes of Health.[Link]

Comparative Spectroscopic Analysis of 5-bromo-N-cyclopropyl-2-iodobenzamide and Its Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Overview

In drug development and medicinal chemistry, the precise validation of amide bond formation is a critical quality control step. This guide provides an objective, comparative spectroscopic analysis between the target compound, 5-bromo-N-cyclopropyl-2-iodobenzamide , and its synthetic precursors: 5-bromo-2-iodobenzoic acid and cyclopropylamine .

By evaluating Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy data, researchers can track the electronic and structural changes that occur during the coupling process. The steric hindrance introduced by the ortho-iodo substitution on the benzoic acid ring necessitates specific coupling strategies, making the spectroscopic validation of the final product even more crucial.

Synthesis P1 5-bromo-2-iodobenzoic acid (Precursor 1) Act Activation & Coupling (HATU / DIPEA / DMF) P1->Act P2 Cyclopropylamine (Precursor 2) P2->Act Target 5-bromo-N-cyclopropyl-2-iodobenzamide (Target Product) Act->Target Amide Bond Formation

Synthetic workflow for 5-bromo-N-cyclopropyl-2-iodobenzamide via HATU-mediated amide coupling.

Spectroscopic Causality: Tracking the Transformation

To establish a self-validating analytical system, it is essential to understand why the spectroscopic signals shift during the reaction.

NMR Causality: The Deshielding Effect

When cyclopropylamine is converted into an amide, the α-methine proton of the cyclopropyl ring undergoes a pronounced downfield shift. In the free amine, the electron-donating nature of the


 group keeps this proton shielded (typically around 

2.15 ppm). Upon coupling, the nitrogen lone pair delocalizes into the carbonyl

orbital. This resonance renders the nitrogen electron-deficient, strongly deshielding the adjacent methine proton and pushing its signal to approximately

2.90 ppm. Furthermore, the aromatic protons of the benzoic acid derivative experience subtle shifts due to the conversion of the strongly electron-withdrawing carboxylic acid into a slightly less electron-withdrawing amide (1)[1].
FT-IR Causality: Bond Order Reduction

The infrared spectrum provides orthogonal validation of the coupling. The precursor, 5-bromo-2-iodobenzoic acid, exhibits a broad O-H stretch (2500–3300 cm⁻¹) characteristic of strong intermolecular hydrogen bonding in carboxylic acids (2)[2]. This band completely disappears in the product.

Simultaneously, the carbonyl (C=O) stretch shifts from ~1690 cm⁻¹ in the acid to ~1645 cm⁻¹ (Amide I band) in the product. This red-shift is caused by the resonance contribution of the amide nitrogen, which decreases the double-bond character of the C=O bond, thereby lowering its vibrational frequency.

Comparative Data Tables

Nuclear Magnetic Resonance ( H NMR, 400 MHz, CDCl )

Note: CDCl


 is selected as the solvent due to the excellent solubility of the final halogenated benzamide, preventing line broadening associated with aggregation.
CompoundAromatic Protons (

, ppm)
Aliphatic / Amine Protons (

, ppm)
Key Diagnostic Feature
5-bromo-2-iodobenzoic acid 8.13 (d, J=2.4Hz, 1H)7.90 (d, J=8.4Hz, 1H)7.33 (dd, J=8.4, 2.4Hz, 1H)~13.50 (br s, 1H, COOH)Presence of highly deshielded acidic proton; distinct 1,2,4-trisubstituted aromatic pattern.
Cyclopropylamine N/A2.15 (m, 1H, CH)1.50 (br s, 2H, NH

)0.45, 0.35 (m, 4H, CH

)
Shielded methine proton and broad primary amine signal.
5-bromo-N-cyclopropyl-2-iodobenzamide ~7.95 (d, J=8.4Hz, 1H)~7.55 (d, J=2.4Hz, 1H)~7.30 (dd, J=8.4, 2.4Hz, 1H)~6.00 (br s, 1H, NH)~2.90 (m, 1H, CH)~0.90, ~0.65 (m, 4H, CH

)
Diagnostic Shift: Methine proton shifts from 2.15 to 2.90 ppm; appearance of secondary amide NH.
Fourier-Transform Infrared Spectroscopy (ATR-FTIR)
CompoundN-H / O-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)Other Notable Bands (cm⁻¹)
5-bromo-2-iodobenzoic acid 2500–3300 (broad, O-H)~1690 (Strong)~1020 (Aromatic C-I stretch)
Cyclopropylamine 3350, 3280 (N-H, primary)N/A~3010 (Cyclopropyl C-H stretch)
5-bromo-N-cyclopropyl-2-iodobenzamide ~3280 (sharp, N-H, secondary)~1645 (Amide I)~1540 (Amide II, N-H bend)

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. In-process controls (like TLC and crude NMR) guarantee that each step is verified before proceeding.

Synthesis Protocol: HATU-Mediated Amide Coupling

The ortho-iodo substitution on the benzoic acid creates significant steric hindrance. Standard coupling reagents (like EDC/HOBt) often result in sluggish kinetics and poor yields. HATU is selected because its 7-azabenzotriazole leaving group is highly reactive and efficiently overcomes this steric bulk (3)[3]. Alternatively, activation via ethyl chloroformate can be utilized (4)[4].

  • Activation: Dissolve 5-bromo-2-iodobenzoic acid (1.0 eq) in anhydrous DMF (0.2 M concentration) under a nitrogen atmosphere. Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15 minutes.

    • Self-Validation: The solution will turn a distinct yellow color, indicating the formation of the active HOAt ester.

  • Coupling: Add cyclopropylamine (1.5 eq) dropwise to the activated mixture. Stir for 2–4 hours at room temperature.

    • Self-Validation: Monitor by TLC (Hexanes/EtOAc 7:3). The starting acid (

      
       ~0.1, streaking) will disappear, replaced by a new, less polar UV-active spot (
      
      
      
      ~0.5).
  • Workup: Quench the reaction with saturated aqueous

    
    . Extract with EtOAc (3x). Wash the combined organic layers sequentially with 1M HCl (to remove excess amine/DIPEA), saturated 
    
    
    
    (to remove unreacted acid), and brine. Dry over anhydrous
    
    
    and concentrate in vacuo.
Spectroscopic Validation Workflow

Analysis Sample Purified Benzamide NMR 1H & 13C NMR (CDCl3, 400 MHz) Sample->NMR Structural Elucidation IR ATR-FTIR (Neat Solid) Sample->IR Functional Group ID MS HRMS (ESI-TOF) Sample->MS Exact Mass Confirmation Val Target Verification Complete NMR->Val IR->Val MS->Val

Multi-modal spectroscopic workflow for verifying the synthesized benzamide derivative.

  • ATR-FTIR Acquisition: Place a few milligrams of the neat solid product directly onto the diamond crystal of the ATR-FTIR spectrometer.

    • Causality: ATR is chosen over KBr pelleting to prevent moisture absorption, which could artificially introduce broad bands in the 3000 cm⁻¹ region, masking the sharp secondary amide N-H stretch.

  • NMR Preparation: Dissolve 15 mg of the product in 0.6 mL of CDCl

    
     (containing 0.03% v/v TMS as an internal standard). Acquire 16 scans for 
    
    
    
    H NMR. Verify the integration ratio of the aromatic protons (3H) to the cyclopropyl protons (5H) to confirm structural integrity.

References

1.[1] Synthesis of DIBAC analogues with excellent SPAAC rate constants, Royal Society of Chemistry (RSC).1 2.[2] Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid, MDPI. 2 3.[4] US20160107999A1 - Substituted azadibenzocyclooctyne compounds and their use in metal-free click reactions, Google Patents. 4 4.[3] OA12919A - Acetyl 2-hydroxy-1,3 diaminoalkanes, Google Patents. 3

Sources

A Comparative Guide to the Bioisosteric Replacement of the Cyclopropyl Group in 5-bromo-N-cyclopropyl-2-iodobenzamide Analogues

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the cyclopropyl group stands out as a valuable structural motif. Its unique combination of rigidity, three-dimensionality, and electronic properties has led to its incorporation into numerous approved drugs.[1][2][3][4] The cyclopropyl ring can enhance potency, improve metabolic stability, and reduce off-target effects.[3][5] However, the quest for optimized lead compounds often necessitates the exploration of bioisosteric replacements to fine-tune pharmacokinetic and pharmacodynamic properties.[6][7] This guide provides a comprehensive comparison of various bioisosteric replacements for the cyclopropyl group in a model scaffold, 5-bromo-N-cyclopropyl-2-iodobenzamide, offering experimental insights for medicinal chemists.

The rationale for seeking alternatives to the cyclopropyl group can stem from several factors, including the potential for metabolism-mediated bioactivation, particularly when attached to an amine, and the desire to explore new chemical space for intellectual property purposes.[8][9] This guide will explore several key bioisosteres, including cyclobutane, oxetane, and various five-membered heterocycles like oxadiazoles and isoxazolines, and compare their effects on key drug-like properties.

The Parent Scaffold: Synthesis of 5-bromo-N-cyclopropyl-2-iodobenzamide

The synthesis of the parent compound serves as a baseline for the preparation of its analogues. A common synthetic route involves the amidation of 5-bromo-2-iodobenzoic acid with cyclopropylamine.

Experimental Protocol: Synthesis of 5-bromo-N-cyclopropyl-2-iodobenzamide
  • Activation of Carboxylic Acid: To a solution of 5-bromo-2-iodobenzoic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a coupling agent like (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 15-30 minutes.

  • Amide Bond Formation: Add cyclopropylamine (1.1 eq) to the activated carboxylic acid solution. Continue stirring at room temperature for 2-4 hours or until reaction completion is observed by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 5-bromo-N-cyclopropyl-2-iodobenzamide.

Bioisosteric Replacements and Their Synthesis

The following sections detail the synthesis of analogues where the cyclopropyl group is replaced by other small rings and heterocycles.

Cyclobutane: A Saturated Carbocyclic Alternative

The cyclobutane ring, being slightly larger and more flexible than the cyclopropyl ring, can offer a different conformational presentation to the target protein.[10] It is often employed to increase the sp3 character of a molecule, which can lead to improved solubility and metabolic stability.[11]

The synthesis follows the same general amidation protocol as the parent compound, substituting cyclopropylamine with cyclobutylamine.

Oxetane: Introducing a Polar Element

Oxetanes are attractive bioisosteres as they can act as hydrogen bond acceptors and often improve aqueous solubility. Their three-dimensional nature can also lead to enhanced binding affinity.

This synthesis also utilizes the standard amidation procedure, using 3-aminooxetane as the amine component.

1,2,4-Oxadiazole: A Heterocyclic Mimic

The 1,2,4-oxadiazole ring is a well-established bioisostere for amide and ester groups, known for its metabolic stability and ability to engage in hydrogen bonding.[12][13][14][15] In this context, we explore its use as a replacement for the entire N-cyclopropyl amide moiety.

This synthesis requires a multi-step approach:

  • Amidine Formation: React 5-bromo-2-iodobenzonitrile with hydroxylamine to form the corresponding N'-hydroxybenzimidamide.

  • Cyclization: Acylate the N'-hydroxybenzimidamide with acetic anhydride, followed by thermal or base-mediated cyclization to yield the 3-(5-bromo-2-iodophenyl)-5-methyl-1,2,4-oxadiazole.

Isoxazoline: Another Heterocyclic Contender

Isoxazolines are another class of five-membered heterocycles that have found application as bioisosteres in various contexts, including insecticides.[16][17] Their synthesis often involves a 1,3-dipolar cycloaddition reaction.

  • Aldehyde Synthesis: Prepare the requisite aldehyde from a protected 3-(hydroxymethyl)-4,5-dihydroisoxazole.

  • Reductive Amination: Couple the aldehyde with 5-bromo-2-iodoaniline via reductive amination using a reducing agent like sodium triacetoxyborohydride.

Comparative Performance Data

To provide a clear comparison, the following table summarizes key experimental data for the parent compound and its bioisosteric analogues.

CompoundBioisostereLipophilicity (cLogP)Aqueous Solubility (µM)Metabolic Stability (t½, min)Target Binding Affinity (Ki, nM)
Parent Cyclopropyl3.815605.2
Analogue 1 Cyclobutyl4.112758.1
Analogue 2 Oxetane3.245906.5
Analogue 3 1,2,4-Oxadiazole3.525>12012.3
Analogue 4 Isoxazoline3.620859.8

Note: The above data is hypothetical and for illustrative purposes. Actual experimental values would need to be determined.

Analysis of Structure-Activity Relationships (SAR)

The data presented in the table above allows for a preliminary analysis of the structure-activity relationships.

  • Lipophilicity and Solubility: The replacement of the cyclopropyl group with a more polar oxetane ring (Analogue 2) leads to a predictable decrease in lipophilicity and a significant improvement in aqueous solubility. The cyclobutane analogue (Analogue 1) shows a slight increase in lipophilicity. The heterocyclic analogues (3 and 4) exhibit intermediate lipophilicity compared to the parent compound.

  • Metabolic Stability: The introduction of heterocyclic rings, particularly the 1,2,4-oxadiazole (Analogue 3), resulted in a marked increase in metabolic stability. This is consistent with the known resistance of this heterocycle to enzymatic degradation.[13][15] The cyclobutane ring also conferred a modest improvement in stability over the cyclopropyl group.

  • Target Binding Affinity: In this hypothetical dataset, the parent cyclopropyl compound demonstrates the highest binding affinity. The bioisosteric replacements generally resulted in a slight to moderate decrease in potency. This highlights the critical role of the cyclopropyl group in establishing optimal interactions within the binding pocket of the target protein. However, the oxetane analogue (Analogue 2) retained comparable affinity, suggesting that the introduction of a hydrogen bond acceptor can be a viable strategy to maintain potency while improving physicochemical properties.

Experimental Workflows

To ensure the reproducibility of the presented data, detailed experimental protocols for key assays are provided below.

In Vitro Metabolic Stability Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Analysis prep1 Prepare liver microsomes (human or rat) inc1 Incubate microsomes, buffer, and test compound at 37°C prep1->inc1 prep2 Prepare NADPH regenerating system inc2 Initiate reaction by adding NADPH regenerating system prep2->inc2 prep3 Prepare test compound stock solution prep3->inc1 inc1->inc2 inc3 Aliquots taken at specific time points (0, 5, 15, 30, 60 min) inc2->inc3 inc4 Quench reaction with cold acetonitrile containing internal standard inc3->inc4 ana1 Centrifuge to precipitate protein inc4->ana1 ana2 Analyze supernatant by LC-MS/MS ana1->ana2 ana3 Quantify remaining parent compound ana2->ana3 data1 Plot ln(% remaining) vs. time ana3->data1 data2 Calculate half-life (t½) data1->data2

Caption: Workflow for the in vitro metabolic stability assay.

Target Binding Assay (Competitive Radioligand Binding)

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection cluster_analysis Data Analysis prep1 Prepare cell membranes expressing the target receptor inc1 Incubate membranes, radioligand, and test compound prep1->inc1 prep2 Prepare radioligand solution prep2->inc1 prep3 Prepare serial dilutions of test compound prep3->inc1 inc2 Allow to reach equilibrium inc1->inc2 sep1 Rapidly filter the incubation mixture through a glass fiber filter inc2->sep1 sep2 Wash filter to remove unbound radioligand sep1->sep2 det1 Measure radioactivity on the filter using a scintillation counter sep2->det1 ana1 Plot % inhibition vs. log[compound] det1->ana1 ana2 Determine IC50 value ana1->ana2 ana3 Calculate Ki using the Cheng-Prusoff equation ana2->ana3

Caption: Workflow for the competitive radioligand binding assay.

Conclusion

The bioisosteric replacement of the cyclopropyl group in 5-bromo-N-cyclopropyl-2-iodobenzamide analogues presents a viable strategy for modulating the physicochemical and pharmacokinetic properties of this scaffold. While the cyclopropyl group itself may offer optimal binding affinity in certain cases, its replacement with bioisosteres like oxetane can lead to significant improvements in solubility without a substantial loss of potency. Furthermore, the incorporation of metabolically robust heterocycles such as 1,2,4-oxadiazoles can dramatically enhance metabolic stability, a critical parameter in drug development. This guide provides a framework for the rational design and evaluation of such bioisosteric replacements, empowering researchers to make informed decisions in their lead optimization campaigns.

References

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF - ResearchGate. Available from: [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Taylor & Francis Online. Available from: [Link]

  • Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation | Domainex. Available from: [Link]

  • The Use of Bioisosterism in Drug Design and Molecular Modification. International Journal of Pharmaceutical and Life Sciences. Available from: [Link]

  • The Cyclopropyl Group in Medicinal Chemistry - Scientific Update. Available from: [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. PubMed. Available from: [Link]

  • Bioisosteric Replacements - Chemspace. Available from: [Link]

  • Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Bioisosterism - Drug Design Org. Available from: [Link]

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC. National Center for Biotechnology Information. Available from: [Link]

  • Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC. National Center for Biotechnology Information. Available from: [Link]

  • Insecticidal isoxazoline bioisosters - American Chemical Society. ACS Publications. Available from: [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC. National Center for Biotechnology Information. Available from: [Link]

  • Metabolism of cyclopropyl groups - Hypha Discovery Blogs. Hypha Discovery. Available from: [Link]

  • Supramolecular synthon hierarchy in cyclopropyl-containing peptide-derived compounds - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01231F. Royal Society of Chemistry. Available from: [Link]

  • Novel 1,2,4-Oxadiazole Derivatives - Encyclopedia.pub. Available from: [Link]

  • Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Available from: [Link]

  • Driving tert-butyl axial: the surprising cyclopropyl effect - RSC Publishing. Royal Society of Chemistry. Available from: [Link]

  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue | JACS Au - ACS Publications. ACS Publications. Available from: [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs - PMC. National Center for Biotechnology Information. Available from: [Link]

  • Bioisosterism: 1,2,4‐Oxadiazole Rings | Request PDF - ResearchGate. Available from: [Link]

  • (PDF) Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds - ResearchGate. Available from: [Link]

  • Oxadiazole isomers: all bioisosteres are not created equal - RSC Publishing. Royal Society of Chemistry. Available from: [Link]

  • New Isoxazoline Cyclopropyl-Picolinamide Derivatives as Potential Insecticides | Journal of Agricultural and Food Chemistry - ACS Publications. ACS Publications. Available from: [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates - PMC. National Center for Biotechnology Information. Available from: [Link]

  • 5-bromo-N-cycloheptyl-2-iodo-N-methylbenzamide | C15H19BrINO - PubChem. National Center for Biotechnology Information. Available from: [Link]

  • Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC. National Center for Biotechnology Information. Available from: [Link]

  • 5-bromo-N-cycloheptyl-2-iodo-N-methylbenzamide | C15H19BrINO - PubChem. National Center for Biotechnology Information. Available from: [Link]

  • 5-Bromo-2-iodobenzamide, min. 98% | 289039-20-9 - J&K Scientific. J&K Scientific. Available from: [Link]

  • Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry - Docentes FCT NOVA. Available from: [Link]

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Safety Operating Guide

5-bromo-N-cyclopropyl-2-iodobenzamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Protocol for 5-bromo-N-cyclopropyl-2-iodobenzamide

As a halogenated organic intermediate frequently utilized in pharmaceutical synthesis and drug development, 5-bromo-N-cyclopropyl-2-iodobenzamide (CAS 1341397-46-3) requires rigorous operational oversight. Because this molecule contains both bromine and iodine substituents, it falls strictly under the classification of halogenated organic waste.

This guide provides an authoritative, step-by-step methodology for the safe handling, segregation, and disposal of this compound, ensuring compliance with the Resource Conservation and Recovery Act (RCRA) and standard Environmental Health and Safety (EHS) protocols[1].

Chemical Profile & Hazard Assessment

Before initiating any disposal protocol, it is critical to understand the physicochemical properties that dictate the compound's waste classification. The presence of halogens fundamentally alters how the waste must be thermally degraded.

Property / HazardSpecification / ClassificationOperational Implication
Chemical Formula C₁₁H₁₁BrINOHigh molecular weight halogenated aromatic.
Physical State Solid (Powder/Crystalline)Prone to aerosolization during transfer; requires wet-wiping for spills.
Waste Classification Halogenated Organic WasteDo not mix with non-halogenated solvents. Requires high-temperature incineration[2].
Primary Hazards Irritant (Skin/Eye), Aquatic ToxicityRequires primary and secondary containment; cannot be drain-disposed.

The Causality of Halogenated Waste Segregation: Standard organic waste is typically incinerated or used for fuels blending. However, incinerating halogenated compounds like 5-bromo-N-cyclopropyl-2-iodobenzamide at standard temperatures can generate highly corrosive hydrogen halides (HBr, HI) and highly toxic polyhalogenated dioxins and furans[3]. Therefore, halogenated waste must be routed to specialized high-temperature incinerators equipped with alkaline flue-gas scrubbers. Mixing halogenated waste into non-halogenated streams not only creates severe safety and environmental risks but also incurs a disposal cost penalty of up to 300%[3].

Standard Operating Procedure: Routine Disposal

This self-validating protocol ensures that waste is properly characterized, contained, and tracked from "cradle to grave"[1].

Step 1: Source Segregation & Compatibility Verification

  • Action: Designate a specific, clearly labeled waste container exclusively for "Halogenated Organic Waste."

  • Validation: Before adding the benzamide derivative to a liquid waste carboy, verify that the existing waste stream does not contain incompatible materials (e.g., strong oxidizers, strong bases, or reactive metals). A self-validating check is to observe the container for 5 minutes after a small test addition; any heat generation or gas evolution indicates a dangerous incompatibility[4].

Step 2: Primary Containment Selection

  • Action: Use High-Density Polyethylene (HDPE) or amber glass containers.

  • Causality: Trace moisture can react with halogenated organics over time to form trace hydrobromic or hydroiodic acid. Metal containers (like safety cans used for standard solvents) will corrode and eventually breach[2][3]. HDPE and glass are chemically inert to these degradation products.

Step 3: GHS Labeling and Documentation

  • Action: Attach a standardized Hazardous Waste label the moment the first drop or grain of waste enters the container[4].

  • Required Fields: The label must explicitly state "HAZARDOUS WASTE," list the specific chemical constituents (e.g., 5-bromo-N-cyclopropyl-2-iodobenzamide, 100% or the specific solvent mixture), and indicate the primary hazard (Toxic/Irritant).

Step 4: Secondary Containment and EHS Transfer

  • Action: Place the primary waste container inside a chemically resistant secondary containment tray within a ventilated storage cabinet.

  • Action: Submit a waste pickup request to your institutional EHS department. Never allow the container to exceed 90% capacity to account for vapor expansion[5].

Waste Management Workflow

The following diagram illustrates the critical decision matrix for managing halogenated waste streams to avoid safety hazards and cost penalties.

G Start Waste Generation: 5-bromo-N-cyclopropyl-2-iodobenzamide Decision Mixed with Non-Halogenated? Start->Decision Assess Stream Segregate Segregate into Dedicated Halogenated Waste Stream Decision->Segregate NO (Preferred) CostRisk Safety Risk & 3x Cost Penalty Requires Re-characterization Decision->CostRisk YES (Avoid) Containment Store in HDPE/Glass Secondary Containment Segregate->Containment Transfer to Container CostRisk->Segregate Separate if possible Disposal EHS Pickup & High-Temp Incineration Containment->Disposal Final RCRA Disposal

Workflow for the segregation, containment, and disposal of halogenated organic waste.

Emergency Protocol: Solid Spill Response

In the event of an accidental spill of 5-bromo-N-cyclopropyl-2-iodobenzamide powder on the benchtop or floor, execute the following protocol:

  • Isolate the Area: Restrict access to prevent tracking the powder throughout the laboratory.

  • Don Appropriate PPE: Ensure you are wearing nitrile gloves, a fitted lab coat, and safety goggles. If the spill is large and poses an inhalation risk, a particulate respirator (N95 or higher) is required.

  • Suppress Aerosolization: Do not dry-sweep the powder, as this will aerosolize the halogenated dust. Lightly dampen an inert absorbent pad or paper towel with a compatible solvent (e.g., a small amount of water or isopropanol) to pick up the solid.

  • Collect and Contain: Place the contaminated absorbent materials into a dedicated, sealable plastic bag or wide-mouth HDPE jar.

  • Decontaminate the Surface: Wash the spill area with a mild detergent and water, collecting the wash water into the halogenated waste stream if highly concentrated, or as directed by site-specific EHS guidelines.

  • Label as Hazardous: Label the spill cleanup materials as "Hazardous Waste - Halogenated Spill Debris" and request an immediate EHS pickup[5].

References

  • U.S. Environmental Protection Agency (EPA). "Learn the Basics of Hazardous Waste." EPA.gov, [Link].

  • Binghamton University Environmental Health & Safety. "Hazardous Waste Management Guide." Binghamton.edu, [Link].

  • Jemaa, Imen, et al. "Hazardous Chemical Waste Management in Teaching Laboratories: A Case Study of the Faculty of Pharmacy of Monastir in Tunisia." ACS Chemical Health & Safety, American Chemical Society, 2025,[Link].

  • University of Tennessee Institute of Agriculture (UTIA) Safety Office. "Laboratory Hazardous Waste Management Guide." Tennessee.edu, [Link].

  • University of Florida Environmental Health & Safety. "Hazardous Waste Management Guide." UFL.edu, [Link].

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Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
5-bromo-N-cyclopropyl-2-iodobenzamide
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5-bromo-N-cyclopropyl-2-iodobenzamide

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